(R)-3-hydroxymontanoyl-CoA
Description
Properties
Molecular Formula |
C49H90N7O18P3S |
|---|---|
Molecular Weight |
1190.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctacosanethioate |
InChI |
InChI=1S/C49H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h35-38,42-44,48,57,60-61H,4-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/t37-,38-,42-,43-,44+,48-/m1/s1 |
InChI Key |
NTFBHMWCTYUQPR-LAOISBJJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Hydroxymontanoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes, signaling molecules, and energy storage lipids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. It is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.
Chemical Structure and Properties
This compound, also known as (R)-3-hydroxyoctacosanoyl-CoA, is a long-chain acyl-CoA thioester. Its structure consists of a C28 fatty acid, montanic acid (octacosanoic acid), hydroxylated at the beta-position (C3) with an (R)-stereochemistry, linked to a coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctacosanethioate | PubChem |
| Molecular Formula | C49H90N7O18P3S | PubChem[1] |
| Molecular Weight | 1190.3 g/mol | PubChem[1] |
| CAS Number | Not available | |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |
| Solubility | Long-chain acyl-CoAs are generally poorly soluble in aqueous solutions and soluble in organic solvents such as methanol, ethanol, and chloroform. Their solubility in aqueous buffers is affected by pH and the presence of detergents or binding proteins. | General knowledge on lipids[2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. |
Biological Role: An Intermediate in Very-Long-Chain Fatty Acid Elongation
This compound is a key intermediate in the cyclical pathway of very-long-chain fatty acid (VLCFA) elongation. This process, occurring primarily in the endoplasmic reticulum, adds two-carbon units to a growing fatty acyl-CoA chain. The cycle consists of four enzymatic reactions:
-
Condensation: An acyl-CoA (e.g., C26-CoA) condenses with malonyl-CoA to form a 3-ketoacyl-CoA (3-oxooctacosanoyl-CoA). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).
-
Reduction: The 3-ketoacyl-CoA is then reduced to (R)-3-hydroxyacyl-CoA, in this case, this compound. This step is catalyzed by a 3-ketoacyl-CoA reductase (KAR) and utilizes NADPH as a reducing agent.
-
Dehydration: The this compound is dehydrated to form a trans-2,3-enoyl-CoA (trans-2,3-octacosenoyl-CoA). This reaction is carried out by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA (montanoyl-CoA or C28-CoA), which is two carbons longer than the starting acyl-CoA. This second reduction is catalyzed by a trans-2-enoyl-CoA reductase (TER) and also uses NADPH.
The newly synthesized montanoyl-CoA can then serve as a substrate for further elongation cycles or be incorporated into various complex lipids.
Figure 1. The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle.
Experimental Protocols
Chemoenzymatic Synthesis (Adapted)
A general chemoenzymatic approach can be employed for the synthesis of this compound. This would involve the chemical synthesis of (R)-3-hydroxymontanic acid, followed by its enzymatic ligation to Coenzyme A.
Materials:
-
(R)-3-hydroxymontanic acid (custom synthesis may be required)
-
Coenzyme A (lithium salt)
-
Acyl-CoA synthetase (long-chain)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Dissolve (R)-3-hydroxymontanic acid in a suitable organic solvent (e.g., ethanol) and prepare a stock solution.
-
In a reaction vessel, combine potassium phosphate buffer, MgCl2, ATP, and Coenzyme A.
-
Add a small amount of Triton X-100 to aid in the solubilization of the fatty acid.
-
Initiate the reaction by adding the acyl-CoA synthetase and the (R)-3-hydroxymontanic acid stock solution.
-
Incubate the reaction mixture at 37°C with gentle agitation. The reaction progress can be monitored by HPLC or LC-MS/MS.
-
Upon completion, the reaction can be stopped by the addition of an acid (e.g., perchloric acid) to precipitate the enzyme.
-
The synthesized this compound can then be purified from the reaction mixture.
Purification by High-Performance Liquid Chromatography (HPLC) (Adapted)
Reverse-phase HPLC is a common method for the purification of acyl-CoA esters.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate with a low pH) is typically used.
Procedure:
-
Centrifuge the quenched synthesis reaction to remove the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 column.
-
Elute the acyl-CoAs using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.
-
Collect the fractions corresponding to the this compound peak.
-
The collected fractions can be lyophilized to obtain the purified product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Adapted)
LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of acyl-CoAs.
Figure 2. A general workflow for the analysis of acyl-CoAs by LC-MS/MS.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Extraction: Extract acyl-CoAs from the biological matrix using a suitable solvent system, such as acetonitrile or a biphasic butanol/water extraction.
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography as described in the purification protocol.
-
Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry in positive ion mode. For quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Table 2: Potential MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]+ | Fragment corresponding to the loss of the acyl chain | General fragmentation pattern |
| [M+H]+ | Fragment corresponding to the pantetheine-phosphate moiety | Specific fragment for CoAs |
Note: The exact m/z values would need to be determined experimentally.
Quantitative Data
Specific kinetic parameters for the enzymes involved in the metabolism of this compound are not well-documented. However, general characteristics of the enzymes in the VLCFA elongation pathway are known.
Table 3: Enzymes Involved in this compound Metabolism
| Enzyme | Substrate(s) | Product | Cofactor(s) | Cellular Localization | Key Features |
| 3-Ketoacyl-CoA Reductase (KAR) | 3-Oxooctacosanoyl-CoA, NADPH | This compound, NADP+ | NADPH | Endoplasmic Reticulum | Stereospecific for the (R)-enantiomer. |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | This compound | trans-2,3-Octacosenoyl-CoA, H2O | None | Endoplasmic Reticulum | Catalyzes the removal of a water molecule. |
Conclusion
This compound is a pivotal, yet understudied, intermediate in the biosynthesis of very-long-chain fatty acids. Its transient nature within the fatty acid elongation cycle makes its direct study challenging. This guide has synthesized the available information on its structure, properties, and metabolic context, and has provided adaptable experimental frameworks for its synthesis and analysis. Further research, particularly in developing specific analytical methods and characterizing the kinetics of its metabolizing enzymes, will be crucial to fully elucidate its role in health and disease. Such studies will undoubtedly open new avenues for understanding and potentially targeting VLCFA metabolism in various pathological conditions.
References
The Biological Role of (R)-3-Hydroxymontanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxymontanoyl-CoA is a critical, yet transient, intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides a comprehensive overview of its biological significance, detailing its position within the fatty acid elongation cycle and its ultimate contribution to the synthesis of vital cellular components such as sphingolipids. This document consolidates available quantitative data, presents detailed experimental protocols for its study, and visualizes the relevant metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and Very-Long-Chain Fatty Acids
This compound, also known as (R)-3-hydroxyoctacosanoyl-CoA, is a C28 saturated 3-hydroxyacyl-CoA. It serves as a key intermediate in the microsomal fatty acid elongation system, a four-step cyclical pathway responsible for the synthesis of very-long-chain fatty acids (VLCFAs)—fatty acids with 22 or more carbon atoms.
VLCFAs are integral to numerous biological functions:
-
Structural Components of Membranes: VLCFAs are essential constituents of cellular membranes, contributing to their physical properties such as thickness and fluidity. They are particularly enriched in specific lipids like sphingolipids.
-
Precursors for Bioactive Molecules: VLCFAs serve as precursors for the synthesis of complex lipids, including ceramides (B1148491), which are the backbone of sphingolipids and play crucial roles in cell signaling, differentiation, and apoptosis.
-
Formation of Protective Barriers: In mammals, VLCFAs are vital for the formation of the skin's epidermal water barrier and the myelin sheath that insulates nerve cells, ensuring proper nerve impulse transmission.
Given the importance of VLCFAs, the enzymes and intermediates involved in their synthesis, including this compound, represent potential targets for therapeutic intervention in a variety of diseases.
The Fatty Acid Elongation Pathway
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a repeating four-step elongation cycle. Each cycle extends the fatty acyl-CoA chain by two carbons, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing agent. This compound is an intermediate in the elongation of a C26 acyl-CoA to a C28 acyl-CoA.
The four key reactions are:
-
Condensation: A fatty acyl-CoA primer is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (KCS) , also known as a fatty acid elongase (ELOVL). This reaction forms a 3-ketoacyl-CoA, releasing CO2.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a (R)-3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) , using NADPH as a cofactor. The product of this reaction, when starting with a C26 acyl-CoA, is this compound.
-
Dehydration: The (R)-3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) , also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial primer. This elongated acyl-CoA can then serve as a primer for the next elongation cycle.
Quantitative Data
| Enzyme | Substrate(s) | Organism/System | Km | Vmax | Reference |
| 3-Ketoacyl-CoA Reductase (KAR) | C16:0-CoA, NADPH | Bovine Meibomian Gland Microsomes | 52 µM (Malonyl-CoA), 11 µM (NADPH) | 340 pmol/min/mg | [1] |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | 3-Hydroxypalmitoyl-CoA | Human (in vitro) | Data not available | Data not available | [2] |
| Fatty Acid Elongase (ELOVL) | C18:0-CoA, Malonyl-CoA | Bovine Meibomian Gland Microsomes | 52 µM (Malonyl-CoA) | 340 pmol/min/mg | [1] |
Note: The provided Vmax for ELOVL is for the overall elongation reaction with C18-CoA as a primer.
Role in Sphingolipid Synthesis
VLCFAs, produced through the elongation pathway involving this compound, are crucial for the synthesis of ceramides, the central molecules of sphingolipid metabolism. Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of different chain lengths. For instance, CerS2 is primarily responsible for the synthesis of ceramides containing VLCFAs (C22-C24), while other isoforms handle shorter or longer chains.[3]
The montanoyl-CoA (C28:0-CoA) produced from the elongation cycle can be utilized by specific ceramide synthases to generate C28-ceramides. These ceramides can then be further metabolized to form more complex sphingolipids, such as sphingomyelin (B164518) and various glycosphingolipids, which are integral to the structure and function of cellular membranes, particularly in the nervous system.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol is adapted from established methods for measuring fatty acid elongation in microsomal preparations and is tailored for the study of VLCFA synthesis.[4]
Objective: To measure the incorporation of radiolabeled malonyl-CoA into fatty acyl-CoAs of various chain lengths, including the C28 product.
Materials:
-
Microsomal fraction isolated from a relevant tissue or cell line (e.g., liver, brain).
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl2 and 1 mM ATP.
-
Substrate Mix:
-
Hexacosanoyl-CoA (C26:0-CoA) as the primer (e.g., 50 µM final concentration).
-
[1,3-¹⁴C]Malonyl-CoA (e.g., 50 µM final concentration, specific activity ~50 mCi/mmol).
-
NADPH (1 mM final concentration).
-
-
Stopping Solution: 2.5 M KOH.
-
Acidification Solution: Concentrated HCl.
-
Extraction Solvent: Hexane (B92381).
-
Scintillation cocktail.
Workflow:
Procedure:
-
Thaw the microsomal preparation on ice.
-
In a microcentrifuge tube, combine the reaction buffer, substrate mix, and microsomes (e.g., 100 µg of protein). The final reaction volume is typically 100-200 µL.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Saponify the acyl-CoAs by heating at 65°C for 1 hour.
-
Cool the tubes and acidify the mixture with concentrated HCl to protonate the free fatty acids.
-
Extract the fatty acids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper hexane phase to a new tube.
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of a suitable solvent.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For product analysis, the extracted fatty acids can be separated by thin-layer chromatography (TLC) or converted to methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS) to determine the chain length distribution of the newly synthesized fatty acids.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
Objective: To quantify the absolute or relative abundance of this compound in a complex biological matrix.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate).
-
Internal Standard: A stable isotope-labeled analog of a very-long-chain 3-hydroxyacyl-CoA (if available) or a structurally similar acyl-CoA.
-
Extraction Solvent: Acetonitrile or a mixture of isopropanol (B130326) and acetonitrile.
-
LC-MS/MS system equipped with a C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Workflow:
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standard to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to enrich for acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution with mobile phases A and B.
-
Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically.
-
Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID).
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound by comparing the peak area ratio to a standard curve prepared with known concentrations of a synthetic standard (if available).
-
Conclusion
This compound is a pivotal intermediate in the biosynthesis of very-long-chain fatty acids, which are indispensable for a wide array of cellular functions. A thorough understanding of its metabolism and the enzymes that govern its formation and conversion is crucial for elucidating the pathophysiology of diseases associated with aberrant VLCFA metabolism and for the development of novel therapeutic strategies. The methodologies and data presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate the biological role of this compound and its associated metabolic pathways.
References
- 1. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involv...-BMKCloudï½ç¾è¿å®¢äº [tour.biocloud.net]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of (R)-3-Hydroxymontanoyl-CoA in Bacterial Metabolism: A Deep Dive into Very-Long-Chain Fatty Acid Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-3-hydroxymontanoyl-CoA, a C28 very-long-chain 3-hydroxy fatty acyl-CoA, represents a specialized metabolite at the frontier of bacterial lipid metabolism. While its direct discovery as an isolated molecule in bacteria is not prominently documented, its existence is strongly implied as a key intermediate in the biosynthesis of mycolic acids, the hallmark lipid components of the cell wall in Mycobacterium tuberculosis and other related species. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the enzymatic players and their mechanisms. We present a synthesis of experimental protocols for the detection and analysis of related molecules, alongside quantitative data where available, to equip researchers and drug development professionals with a comprehensive understanding of this critical facet of mycobacterial physiology. The intricate pathways and experimental workflows are further elucidated through detailed diagrams.
Introduction: The Significance of Very-Long-Chain Fatty Acids in Bacteria
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of various lipids in organisms ranging from bacteria to mammals. In the context of bacteria, VLCFAs are particularly prominent in the cell envelopes of Mycobacterium species, where they form the structural backbone of mycolic acids. These α-alkyl, β-hydroxy fatty acids can reach lengths of up to 90 carbons and are covalently linked to the cell wall arabinogalactan, forming a highly impermeable barrier. This mycolic acid layer is a key determinant of the intrinsic resistance of mycobacteria to many antibiotics and contributes significantly to their virulence.
The biosynthesis of these complex lipids necessitates the production of very-long-chain (R)-3-hydroxyacyl precursors. This compound (C28) is a prime candidate for such a precursor, particularly for the α-branch of certain mycolic acids. Understanding the biogenesis of this molecule is therefore of paramount importance for the development of novel anti-tuberculosis therapeutics that target the integrity of the mycobacterial cell wall.
The Biosynthetic Pathway of this compound in Mycobacterium
The synthesis of this compound is intricately linked to the mycolic acid biosynthesis pathway, which involves two distinct fatty acid synthase (FAS) systems: a eukaryotic-like FAS-I and a prokaryotic-type FAS-II.
-
FAS-I System: This multifunctional enzyme is responsible for the de novo synthesis of fatty acids, producing acyl-CoAs with a bimodal chain length distribution, typically peaking at C16-C18 and C24-C26. The C24-C26 acyl-CoAs serve as the α-branch precursor for the final mycolic acid structure.
-
FAS-II System: This system is responsible for the elongation of acyl-ACP (acyl carrier protein) primers, ultimately producing the long meromycolate chain of the mycolic acid. The intermediates in this pathway are the direct precursors to (R)-3-hydroxy-very-long-chain-acyl moieties.
The proposed biosynthesis of this compound occurs through the repetitive elongation cycles of the FAS-II system. Each cycle extends the acyl chain by two carbons, involving four key enzymatic reactions:
-
Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the Claisen condensation of a long-chain acyl-ACP with malonyl-ACP.
-
Reduction: A β-ketoacyl-ACP reductase (MabA) reduces the resulting β-ketoacyl-ACP to a (R)-3-hydroxyacyl-ACP, using NADPH as a reductant. This stereospecific reduction is the origin of the (R)-configuration.
-
Dehydration: A β-hydroxyacyl-ACP dehydratase complex (HadABC) removes a water molecule to form a trans-2-enoyl-ACP.
-
Reduction: An enoyl-ACP reductase (InhA) reduces the double bond to yield a saturated acyl-ACP, which is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length, such as C28 for a montanoyl moiety, is achieved. The resulting (R)-3-hydroxymontanoyl-ACP can then be converted to its CoA thioester, this compound, likely through the action of a fatty acyl-CoA ligase or a transacylase.
Key Enzymes in the Biosynthesis
| Enzyme | Gene | Function | Substrates | Products |
| β-ketoacyl-ACP synthase A/B | kasA, kasB | Chain elongation (condensation) | Acyl-ACP, Malonyl-ACP | β-ketoacyl-ACP, CO2, ACP |
| β-ketoacyl-ACP reductase | mabA | Reduction of β-keto group | β-ketoacyl-ACP, NADPH | (R)-3-hydroxyacyl-ACP, NADP+ |
| β-hydroxyacyl-ACP dehydratase | hadA, hadB, hadC | Dehydration of β-hydroxy group | (R)-3-hydroxyacyl-ACP | trans-2-enoyl-ACP, H2O |
| Enoyl-ACP reductase | inhA | Reduction of double bond | trans-2-enoyl-ACP, NADH | Acyl-ACP, NAD+ |
| Fatty acyl-CoA ligase | e.g., fadD family | Activation of fatty acids | Fatty acid, CoA, ATP | Acyl-CoA, AMP, PPi |
Experimental Protocols
Detection and Quantification of Very-Long-Chain Acyl-CoAs
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for the detection and quantification of acyl-CoAs.
Protocol Outline:
-
Extraction of Acyl-CoAs:
-
Harvest bacterial cells (e.g., M. smegmatis or M. tuberculosis) by centrifugation.
-
Quench metabolism rapidly, for example, by adding the cell pellet to a cold solvent mixture (e.g., 10% trichloroacetic acid or a chloroform/methanol mixture).
-
Lyse the cells by sonication or bead beating in the presence of an internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA).
-
Perform a solid-phase extraction (SPE) to enrich for the acyl-CoA fraction. C18 SPE cartridges are commonly used.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or using a polar-embedded column.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the fragment ions will correspond to the loss of the pantetheine (B1680023) moiety or other characteristic fragments.
-
Enzyme Assays for Key Biosynthetic Enzymes
Example: β-ketoacyl-ACP reductase (MabA) Activity Assay
This assay measures the NADPH-dependent reduction of a β-ketoacyl-ACP substrate.
Protocol Outline:
-
Substrate Preparation: Synthesize the β-ketoacyl-ACP substrate enzymatically or chemically. For a C28 precursor, this would be challenging. A surrogate shorter-chain substrate (e.g., β-ketodecanoyl-ACP) is often used to characterize the enzyme's general activity.
-
Enzyme Preparation: Purify recombinant MabA protein.
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
NADPH
-
β-ketoacyl-ACP substrate
-
-
Assay:
-
Initiate the reaction by adding the purified MabA enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the specific activity based on the rate of NADPH consumption and the enzyme concentration.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a part of the larger mycolic acid synthesis pathway, which is tightly regulated and essential for the viability of Mycobacterium tuberculosis.
Caption: Biosynthetic context of this compound in mycolic acid synthesis.
Caption: The enzymatic cycle of the FAS-II system leading to (R)-3-hydroxyacyl intermediates.
Conclusion and Future Directions
The discovery and characterization of this compound and other very-long-chain 3-hydroxyacyl-CoAs in bacteria are still in their early stages, largely inferred from our understanding of the mycolic acid biosynthetic pathway. Direct evidence for the presence and specific roles of these molecules remains an area for active investigation. Future research should focus on the development of sensitive analytical methods to detect these low-abundance intermediates in vivo. Furthermore, elucidating the substrate specificities of the acyl-activating and transacylase enzymes will be crucial to definitively establish the metabolic fate of (R)-3-hydroxymontanoyl-ACP. A deeper understanding of this pathway will undoubtedly unveil new targets for the development of urgently needed anti-tubercular drugs.
The Pivotal Role of Very-Long-Chain 3-Hydroxyacyl-CoAs in Cellular Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain 3-hydroxyacyl-CoAs (VLC-3-OH-CoAs) are crucial, yet transient, intermediates in the endoplasmic reticulum-bound fatty acid elongation cycle. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms. VLCFAs are integral components of various complex lipids, including ceramides (B1148491) and sphingolipids, which are essential for maintaining membrane structure and function, and are involved in a multitude of cellular signaling cascades. The metabolism of VLC-3-OH-CoAs is orchestrated by a family of 3-hydroxyacyl-CoA dehydratases (HACDs). Dysregulation of this metabolic hub is implicated in a range of pathologies, including neurological disorders, myopathies, and skin diseases, making the enzymes and intermediates of this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of VLC-3-OH-CoAs, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and drug development in this critical area of lipid metabolism.
Introduction to Very-Long-Chain Fatty Acid Elongation
The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum (ER). This process sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The cycle comprises four key enzymatic reactions: condensation, reduction, dehydration, and a final reduction. Very-long-chain 3-hydroxyacyl-CoA is the product of the second step and the substrate for the third step in this essential metabolic pathway.[1][2]
The overall fatty acid elongation process is initiated by a family of fatty acid elongases (ELOVLs), which catalyze the rate-limiting condensation step.[2] Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their acyl-CoA substrates.[1]
The Core Function of Very-Long-Chain 3-Hydroxyacyl-CoAs
VLC-3-OH-CoAs are obligate intermediates in the synthesis of all VLCFAs. Their primary function is to serve as the substrate for the 3-hydroxyacyl-CoA dehydratase (HACD) enzymes, which catalyze their dehydration to form a trans-2,3-enoyl-CoA.[3] This dehydration is a critical step in the elongation cycle, creating the double bond that is subsequently reduced in the final step of the cycle.
There are four known HACD isoforms in humans (HACD1, HACD2, HACD3, and HACD4), each encoded by a separate gene.[3] These enzymes exhibit tissue-specific expression patterns and some degree of functional redundancy.[4][5] For instance, HACD1 is predominantly expressed in skeletal and cardiac muscle, and mutations in the HACD1 gene are associated with congenital myopathies.[5] HACD2 appears to be more broadly expressed and can compensate for the loss of HACD1 activity in some contexts.[4] HACD3 and HACD4 also contribute to VLCFA synthesis, although their specific roles are less well characterized.[4]
The products of the fatty acid elongation pathway, VLCFAs, are essential for the synthesis of several classes of complex lipids:
-
Sphingolipids: VLCFAs are crucial components of ceramides, the backbone of sphingolipids. These lipids are integral to the structure of cellular membranes and are key players in signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis.[6]
-
Glycerophospholipids: VLCFAs can be incorporated into glycerophospholipids, influencing membrane fluidity and the formation of lipid rafts.[6]
-
Cuticular Waxes: In plants, VLCFAs are precursors to the cuticular waxes that form a protective barrier on the plant surface.[2]
Quantitative Data on VLCFA Metabolism
Precise quantification of the intermediates and enzymes involved in VLCFA metabolism is crucial for understanding their physiological roles and for identifying dysregulation in disease states.
Table 1: Substrate Specificity of Human ELOVL Enzymes
| Enzyme | Primary Substrates (Acyl-CoA) | Primary Products | Key Functions |
| ELOVL1 | C18:0-C26:0 saturated and monounsaturated | C20:0-C28:0 | Synthesis of C24 sphingolipids |
| ELOVL2 | C20-22 PUFAs | C22-24 PUFAs | DHA biosynthesis |
| ELOVL3 | C16:0-C22:0 saturated and monounsaturated | C18:0-C24:0 | Skin barrier function, brown adipose tissue metabolism |
| ELOVL4 | C24-C26 saturated and PUFAs | ≥C28 VLC-PUFAs and VLC-SFAs | Retinal function, skin and brain development |
| ELOVL5 | C18-20 PUFAs | C20-22 PUFAs | Arachidonic acid and EPA biosynthesis |
| ELOVL6 | C12-16 saturated and monounsaturated | C18 fatty acids | Regulation of insulin (B600854) sensitivity |
| ELOVL7 | C16-20 saturated and monounsaturated | C18-22 fatty acids | Steroidogenesis, prostate cancer progression |
This table summarizes the primary substrate specificities; however, some overlap in function exists between the different ELOVL isoforms.
Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases
While comprehensive kinetic data for all human HACD isoforms with a full range of very-long-chain 3-hydroxyacyl-CoA substrates are not available in a single source, studies on homologous enzymes and related dehydrogenases provide insights into their activity. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters for understanding enzyme-substrate interactions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/System |
| L-3-hydroxyacyl-CoA dehydrogenase | C10-OH-CoA | ~2.5 | ~15,000 | Pig Heart Mitochondria |
| L-3-hydroxyacyl-CoA dehydrogenase | C16-OH-CoA | ~2.0 | ~10,000 | Pig Heart Mitochondria |
Note: Data for specific very-long-chain substrates (C22 and longer) and individual HACD isoforms are limited in the literature and represent a key area for future research. The provided data is for the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase, which is involved in beta-oxidation, but illustrates the type of kinetic data required for the ER-bound HACD enzymes.[7]
Experimental Protocols
Extraction and Quantification of Very-Long-Chain Acyl-CoAs from Tissues by LC-MS/MS
This protocol outlines a general method for the extraction and analysis of VLC-acyl-CoAs, which can be adapted for the specific detection of VLC-3-OH-CoAs with appropriate standards.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Liquid nitrogen
-
Homogenizer
-
Chloroform (B151607), Methanol (B129727), Water (HPLC grade)
-
Internal standards (e.g., deuterated acyl-CoA species)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in a cold solution of chloroform:methanol (1:2, v/v).
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer extraction by adding chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases. The acyl-CoAs will be in the upper aqueous-methanolic phase.
-
Collect the upper phase and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Resuspend the dried extract in a minimal volume of an appropriate loading buffer.
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol or acetonitrile (B52724) based).
-
-
LC-MS/MS Analysis:
-
Dry the eluted sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with solvents such as ammonium (B1175870) hydroxide (B78521) in water and acetonitrile to separate the different acyl-CoA species.
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each VLC-3-OH-CoA of interest and the internal standards must be determined empirically.
-
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydratase Activity
This coupled enzyme assay measures the activity of 3-hydroxyacyl-CoA dehydratase by monitoring the consumption of NADH in the reverse reaction (hydration of trans-2,3-enoyl-CoA).
Materials:
-
Microsomal fraction containing HACD enzymes
-
Tris-HCl buffer (pH 7.4)
-
NADH
-
trans-2,3-enoyl-CoA reductase (TER)
-
Very-long-chain trans-2,3-enoyl-CoA substrate (e.g., C22:0-enoyl-CoA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH, and the microsomal fraction.
-
Incubate the mixture for a few minutes at 37°C to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the very-long-chain trans-2,3-enoyl-CoA substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Calculate the specific activity of the HACD enzyme (nmol of NADH oxidized per minute per mg of protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the VLC-enoyl-CoA substrate.[7]
-
Signaling Pathways and Regulatory Networks
The products of the fatty acid elongation pathway, particularly VLCFA-containing ceramides, are precursors to potent signaling molecules such as sphingosine-1-phosphate (S1P).[8][9] The balance between ceramide, sphingosine, and S1P levels, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.
The Ceramide to Sphingosine-1-Phosphate Signaling Pathway
This pathway illustrates the conversion of ceramide, which is often pro-apoptotic, to the pro-survival and pro-proliferative signaling molecule S1P.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Enigmatic Role of (R)-3-Hydroxymontanoyl-CoA in Polyhydroxyalkanoate Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyhydroxyalkanoates (PHAs) are a diverse class of microbially produced biopolyesters with significant potential as biodegradable and biocompatible thermoplastics. The incorporation of various monomer units dictates the material properties of the resulting polymer. This technical guide delves into the synthesis of PHAs, with a specific focus on the role of long-chain and very-long-chain (R)-3-hydroxyacyl-CoA monomers, particularly the C28 monomer, (R)-3-hydroxymontanoyl-CoA. While the synthesis of short- and medium-chain-length PHAs is well-documented, the enzymatic machinery and pathways for the inclusion of very-long-chain monomers remain a frontier in the field. This document provides a comprehensive overview of the known metabolic pathways, key enzymes, quantitative data on enzyme kinetics, and detailed experimental protocols relevant to the production and analysis of long-chain-length PHAs. It also addresses the current knowledge gap concerning this compound and proposes hypothetical pathways for its integration into PHA polymers, thereby identifying key areas for future research.
Introduction to Polyhydroxyalkanoate (PHA) Synthesis
PHAs are synthesized by a wide range of bacteria as intracellular carbon and energy storage granules, typically under conditions of nutrient limitation and carbon excess. The general structure of PHA is a polyester (B1180765) of (R)-3-hydroxyalkanoic acids. The diversity of the alkyl side chain (R) of the monomer units, which can range from C1 to over C24, gives rise to a vast array of polymers with distinct physical properties, from brittle plastics to elastomers.
The biosynthesis of PHAs predominantly follows two main routes for the provision of (R)-3-hydroxyacyl-CoA monomers to the key polymerizing enzyme, PHA synthase (PhaC).
-
De Novo Fatty Acid Biosynthesis: In this pathway, acetyl-CoA is converted to malonyl-CoA, which then enters the fatty acid synthesis cycle. Intermediates, such as (R)-3-hydroxyacyl-acyl carrier proteins (ACP), are diverted from this pathway. The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a crucial role in converting these intermediates into the corresponding (R)-3-hydroxyacyl-CoA monomers for PHA synthesis.[1][2]
-
Fatty Acid β-Oxidation: When fatty acids are supplied as the carbon source, they are broken down via the β-oxidation pathway. This pathway typically produces (S)-3-hydroxyacyl-CoA intermediates. A key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), can hydrate (B1144303) the trans-2-enoyl-CoA intermediates of the β-oxidation cycle to directly yield (R)-3-hydroxyacyl-CoA monomers, which are then available for polymerization by PhaC.[1][3]
The Central Role of (R)-3-Hydroxyacyl-CoA Monomers
The stereospecificity of PHA synthase for the (R)-enantiomer of 3-hydroxyacyl-CoA is a defining feature of PHA biosynthesis. The chain length of these monomers is a critical determinant of the resulting polymer's properties. PHAs are broadly classified based on the carbon chain length of their constituent monomers:
-
Short-Chain-Length (SCL) PHAs: Composed of monomers with 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate, 3-hydroxyvalerate).
-
Medium-Chain-Length (MCL) PHAs: Composed of monomers with 6 to 14 carbon atoms (e.g., 3-hydroxyhexanoate, 3-hydroxyoctanoate).
-
Long-Chain-Length (LCL) PHAs: Composed of monomers with more than 14 carbon atoms. The synthesis and characterization of PHAs containing very-long-chain fatty acid (VLCFA) monomers, such as the C28 this compound, are not well-documented in current scientific literature.
Key Enzymes in Long-Chain-Length PHA Synthesis
(R)-Specific Enoyl-CoA Hydratase (PhaJ)
PhaJ is a crucial enzyme that links the fatty acid β-oxidation pathway to PHA synthesis by providing the correct stereoisomer of 3-hydroxyacyl-CoA.[3] It catalyzes the hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA. The substrate specificity of PhaJ enzymes from different organisms varies, which influences the monomer composition of the resulting PHA.
PHA Synthase (PhaC)
PhaC is the key polymerizing enzyme in PHA biosynthesis. It catalyzes the formation of ester bonds between the hydroxyl group of one (R)-3-hydroxyacyl-CoA monomer and the carboxyl group of another, releasing Coenzyme A. PHA synthases are classified into four classes based on their substrate specificity and subunit composition. Class II synthases, found predominantly in Pseudomonas species, are known to polymerize MCL-PHA monomers.[3] While some Class I synthases have been engineered to accept longer-chain monomers, the substrate range of known PHA synthases does not explicitly include very-long-chain monomers like C28.[4]
3-Hydroxyacyl-ACP:CoA Transacylase (PhaG)
PhaG provides an alternative route for monomer supply by channeling intermediates from the de novo fatty acid synthesis pathway. It transfers the 3-hydroxyacyl moiety from an acyl carrier protein (ACP) to Coenzyme A, forming the (R)-3-hydroxyacyl-CoA substrate for PHA synthase.[1][2] The role of PhaG in the context of very-long-chain fatty acid metabolism for PHA synthesis has not been established.
Quantitative Data on Enzyme Activity
The following tables summarize available quantitative data for key enzymes involved in PHA synthesis. It is important to note the significant lack of kinetic data for substrates with chain lengths exceeding C8.
| Substrate (trans-2-enoyl-CoA) | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Crotonyl-CoA (C4) | 29 | 6.2 x 10³ | - | - | [3] |
| 2-Pentenoyl-CoA (C5) | 36 | 2.8 x 10³ | - | - | [3] |
| 2-Hexenoyl-CoA (C6) | 34 | 1.8 x 10³ | - | - | [3] |
| 2-Octenoyl-CoA (C8) | 50 | 2.5 | - | - | [3] |
| Substrate (trans-2-enoyl-CoA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Crotonyl-CoA (C4) | 100 ± 10 | 110 ± 10 | 1.1 x 10⁶ | [5] |
| 2-Hexenoyl-CoA (C6) | 50 ± 10 | 1400 ± 100 | 2.8 x 10⁷ | [5] |
| 2-Octenoyl-CoA (C8) | 20 ± 0 | 1700 ± 100 | 8.5 x 10⁷ | [5] |
| Substrate (trans-2-enoyl-CoA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Crotonyl-CoA (C4) | 110 ± 10 | 130 ± 10 | 1.2 x 10⁶ | [5] |
| 2-Hexenoyl-CoA (C6) | 50 ± 10 | 1600 ± 100 | 3.2 x 10⁷ | [5] |
| 2-Octenoyl-CoA (C8) | 20 ± 0 | 1700 ± 100 | 8.5 x 10⁷ | [5] |
| Substrate ((R,S)-3-hydroxyacyl-CoA) | Specific Activity (U/mg) | Source |
| (R,S)-3-Hydroxydecanoyl-CoA | 0.039 | [6] |
| Substrate ((R,S)-3-hydroxyacyl-CoA) | Specific Activity (U/mg) | Source |
| (R,S)-3-Hydroxydecanoyl-CoA | 0.035 | [6] |
Signaling Pathways and Metabolic Workflows
Metabolic Pathways for (R)-3-Hydroxyacyl-CoA Monomer Supply
The diagram below illustrates the two primary pathways for the generation of (R)-3-hydroxyacyl-CoA monomers for PHA synthesis.
Caption: Metabolic pathways for (R)-3-hydroxyacyl-CoA monomer synthesis.
Hypothetical Pathway for this compound Incorporation
The synthesis of PHAs containing this compound (C28) is currently speculative due to the lack of identified enzymes with the required substrate specificity. A hypothetical pathway would likely rely on the β-oxidation of montanic acid (C28) or a related very-long-chain fatty acid.
Caption: Hypothetical pathway for the synthesis of PHA from montanic acid.
Experimental Protocols
Purification of (R)-Specific Enoyl-CoA Hydratase (PhaJ)
This protocol is adapted for the purification of His-tagged PhaJ expressed in E. coli.
-
Cell Culture and Lysis:
-
Grow E. coli cells expressing the His-tagged PhaJ gene in a suitable medium (e.g., LB broth with appropriate antibiotic) to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue cultivation for 4-6 hours at 30°C.
-
Harvest cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged PhaJ with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
-
-
Buffer Exchange:
-
Pool the fractions containing pure PhaJ and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
-
Store the purified enzyme at -80°C.
-
Assay for (R)-Specific Enoyl-CoA Hydratase (PhaJ) Activity
This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the hydration of the trans-2-enoyl-CoA double bond.[3]
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.25 mM of the trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, or a synthesized very-long-chain substrate)
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified PhaJ enzyme to the reaction mixture.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).[3]
-
Assay for PHA Synthase (PhaC) Activity
This assay measures the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxyacyl-CoA, which is detected by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM (R)-3-hydroxyacyl-CoA substrate
-
0.1 mM DTNB
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified PhaC enzyme or a cell-free extract containing the synthase.
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C) due to the formation of the TNB²⁻ anion.
-
Calculate the amount of CoA released using the molar extinction coefficient of TNB²⁻ (ε₄₁₂ = 13,600 M⁻¹cm⁻¹).
-
Analysis of PHA Monomer Composition by GC-MS
This protocol describes the methanolysis of PHA followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the resulting methyl esters.
-
Sample Preparation and Methanolysis:
-
Lyophilize bacterial cells containing PHA to determine the cell dry weight.
-
To approximately 10-20 mg of dried cells, add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid and an internal standard (e.g., methyl benzoate).
-
Seal the vial and heat at 100°C for 3-4 hours to depolymerize the PHA and methylate the resulting hydroxyalkanoic acids.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of distilled water and vortex vigorously for 1 minute.
-
Allow the phases to separate. The lower chloroform phase contains the methyl esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the chloroform phase into a GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-550
-
-
-
Data Analysis:
-
Identify the methyl esters of the 3-hydroxyalkanoates based on their retention times and mass spectra by comparison with standards or library data.
-
Quantify the individual monomers by comparing their peak areas to that of the internal standard.
-
Note on Very-Long-Chain Monomer Analysis: Standard GC-MS methods may require modification for the analysis of PHAs containing C28 monomers. This could include the use of high-temperature columns, alternative derivatization methods to improve volatility, and specialized injection techniques.
Current Challenges and Future Directions
The incorporation of very-long-chain monomers like this compound into PHAs presents several significant challenges:
-
Enzyme Specificity: There is currently no known (R)-specific enoyl-CoA hydratase (PhaJ) or PHA synthase (PhaC) with demonstrated activity on C28 substrates. The active sites of known enzymes are likely too small to accommodate such a long acyl chain.
-
Substrate Availability: The efficient transport of montanic acid or other VLCFAs into the bacterial cell and their activation to the corresponding CoA thioester are prerequisites for their use in PHA synthesis. The substrate specificities of bacterial long-chain fatty acid transporters and acyl-CoA synthetases for C28 fatty acids are largely unknown.
-
Metabolic Engineering: Directing the metabolic flux from VLCFA degradation towards PHA synthesis would require significant metabolic engineering efforts, including the potential discovery or engineering of novel enzymes with the desired specificities.
-
Analytical Methods: The characterization of PHAs containing C28 monomers will require the development and validation of analytical methods capable of detecting and quantifying these very-long-chain constituents.
Future research should focus on:
-
Enzyme Discovery and Engineering: Prospecting for novel PhaJ and PhaC enzymes from extremophiles or environments rich in long-chain hydrocarbons. Protein engineering of existing enzymes to expand their substrate range to accommodate VLCFAs.
-
Pathway Elucidation: Investigating the metabolism of VLCFAs in bacteria that are known to degrade long-chain alkanes to identify potential enzymes and pathways that could be harnessed for PHA synthesis.
-
Development of Analytical Techniques: Optimizing GC-MS and other analytical methods, such as NMR and MALDI-TOF-MS, for the robust analysis of PHAs with very-long-chain monomers.
Conclusion
The synthesis of PHAs from a variety of (R)-3-hydroxyacyl-CoA monomers offers a powerful platform for the production of bioplastics with tailored properties. While the pathways and enzymes for short- and medium-chain-length PHA synthesis are well-established, the incorporation of very-long-chain monomers such as this compound remains a formidable challenge and an exciting frontier in PHA research. This technical guide has provided a comprehensive overview of the current state of knowledge, including key enzymatic players, quantitative data, and detailed experimental protocols. By highlighting the existing knowledge gaps and proposing future research directions, this guide aims to stimulate further investigation into the synthesis of novel PHAs with unprecedented properties, ultimately expanding the application scope of these remarkable biopolymers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aocs.org [aocs.org]
- 3. Substrate specificity of fatty-acyl-CoA ligase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Source of (R)-3-Hydroxymontanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA, also known as (R)-3-hydroxyoctacosanoyl-CoA, is an ultra-long-chain fatty acyl-CoA (ULCFA) that plays a crucial role as a metabolic intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). These specialized lipids are integral components of cellular structures in specific mammalian tissues, contributing to vital physiological functions. This technical guide provides an in-depth exploration of the biological sources, biosynthetic pathways, and analytical methodologies related to this compound, offering a valuable resource for researchers in lipid metabolism and drug development.
Biological Source of this compound
This compound is not ubiquitously found throughout the body but is instead localized to specific tissues and glands that are actively involved in the synthesis of VLCFAs with carbon chains of 26 atoms or longer.[1] The primary biological sources in mammals include:
-
Skin: In the epidermis, VLCFAs are essential for the formation of ceramides (B1148491) and other lipids that constitute the skin's permeability barrier, preventing water loss and protecting against environmental insults.[2][3][4]
-
Retina: The retina contains a high concentration of VLC-PUFAs (very-long-chain polyunsaturated fatty acids), which are crucial for the structure and function of photoreceptor membranes.[1][5]
-
Meibomian Glands: These glands, located in the eyelids, secrete meibum, a lipid-rich substance that forms the outer layer of the tear film, preventing evaporation. Meibum is characterized by a complex mixture of lipids, including wax esters and cholesteryl esters containing VLCFAs.[6][7]
-
Testis: The testis is another site of active VLCFA synthesis, where these lipids are important components of sphingolipids in sperm cells and are implicated in spermatogenesis.[1][8][9]
Biosynthesis of this compound
The synthesis of this compound occurs in the endoplasmic reticulum via the fatty acid elongation cycle. This is a four-step process that iteratively adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The synthesis of a C28 fatty acid, montanic acid, and its subsequent reduction to this compound involves the following key enzymes and reactions:
-
Condensation: The cycle is initiated by the condensation of a C26 acyl-CoA (cerotoyl-CoA) with malonyl-CoA. This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. Specifically, ELOVL4 has been identified as the elongase responsible for the synthesis of VLCFAs with chain lengths of C28 and longer.[10][11][12][13]
-
Reduction: The resulting 3-ketoacyl-CoA (3-oxooctacosanoyl-CoA) is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA reductase (KAR) . While the specific KAR isoform with a preference for C28 substrates is not definitively established, these enzymes are known to be essential for the elongation cycle.
-
Dehydration: The intermediate, (R)-3-hydroxyoctacosanoyl-CoA, is the molecule of interest. In the continuation of the elongation cycle to produce a saturated C28 fatty acid, it would be dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA. Studies have shown that HACD1 and HACD2 have broad substrate specificity and are active in a wide range of fatty acid elongation pathways.[14][15]
-
Second Reduction: The final step in the elongation cycle for saturated fatty acids is the reduction of the trans-2-enoyl-CoA by a trans-2-enoyl-CoA reductase (TECR) to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.[16]
Therefore, this compound is a key intermediate metabolite within this cyclical pathway.
Quantitative Data
The table below summarizes the general findings regarding the presence of VLCFAs in relevant tissues, which indirectly points to the presence of their metabolic precursors like this compound.
| Tissue | Predominant VLCFA-Containing Lipids | General Quantitative Insights |
| Skin (Epidermis) | Ceramides, Free Fatty Acids | VLCFAs (C26 and longer) are major components of epidermal ceramides, crucial for barrier function.[2][3][4] |
| Retina | Phosphatidylcholines, Sphingolipids | Rich in very-long-chain polyunsaturated fatty acids (VLC-PUFAs) up to C36.[1][5] |
| Meibomian Glands | Wax Esters, Cholesteryl Esters | Secretions (meibum) contain a complex mixture of lipids with VLCFAs.[6][7] |
| Testis | Sphingolipids | Contains VLCFAs as components of sphingomyelin (B164518) and ceramides in germ cells.[1][8][9] |
Experimental Protocols
The analysis of long-chain and very-long-chain acyl-CoAs requires specialized extraction and analytical techniques due to their low abundance and amphipathic nature. The following outlines a general workflow adaptable for the detection and relative quantification of this compound.
Sample Preparation and Acyl-CoA Extraction
This protocol is a generalized procedure and may require optimization based on the specific tissue type.
Materials:
-
Tissue sample (e.g., skin biopsy, retinal tissue)
-
Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Internal standard (e.g., a C17 or other odd-chain 3-hydroxyacyl-CoA)
-
Organic solvents: Isopropanol (B130326), Acetonitrile, Chloroform, Methanol
-
Saturated ammonium (B1175870) sulfate (B86663) solution
Procedure:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in ice-cold homogenization buffer containing the internal standard.
-
Add isopropanol and re-homogenize.
-
Add saturated ammonium sulfate and acetonitrile, and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase containing the acyl-CoAs.
-
The extract can be further purified and concentrated using solid-phase extraction (SPE).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific analysis of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column suitable for lipid analysis.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific to the target molecule.
Conclusion
This compound is a critical, albeit transient, intermediate in the biosynthesis of C28 very-long-chain fatty acids. Its presence is confined to specialized mammalian tissues where these unique lipids perform essential functions, from maintaining the skin's barrier to ensuring proper retinal and reproductive health. While direct quantification of this metabolite remains a challenge, its synthesis through the well-defined fatty acid elongation pathway, particularly involving the ELOVL4 elongase, provides a clear framework for its biological origin. Further research employing advanced mass spectrometry techniques will be crucial to elucidate the precise concentrations and regulatory mechanisms governing the flux of this important metabolic intermediate in both health and disease.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Composition of the Human Eye: Are Red Blood Cells a Good Mirror of Retinal and Optic Nerve Fatty Acids? | PLOS One [journals.plos.org]
- 6. Meibomian Glands, Meibum, and Meibogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism of very long chain polyunsaturated fatty acids in isolated rat germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential depletion of rat testicular lipids with long-chain and very long-chain polyenoic fatty acids after X-ray-induced interruption of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 16. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Enzymatic Pathways Involving (R)-3-hydroxymontanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is an ultra-long-chain fatty acyl-CoA, a molecule with a 28-carbon backbone. Its metabolism is predicted to be primarily integrated into the cellular machinery for the synthesis and modification of very-long-chain fatty acids (VLCFAs). This technical guide provides a comprehensive overview of the predicted enzymatic pathways involving this compound, with a focus on the core enzymatic reactions, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area. Understanding these pathways is crucial for researchers in fields such as lipid metabolism, metabolic disorders, and drug development targeting fatty acid elongation.
Predicted Enzymatic Pathway: Very-Long-Chain Fatty Acid (VLCFA) Elongation
The principal predicted metabolic route for this compound is the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This is a four-step process that sequentially adds two-carbon units to an existing acyl-CoA chain. This compound is an intermediate in the elongation of a C26 acyl-CoA to a C28 acyl-CoA. The cycle involves four key enzymes:
-
3-Ketoacyl-CoA Synthase (ELOVL1): This is the rate-limiting enzyme that initiates the elongation cycle by condensing an acyl-CoA (in this case, likely hexacosanoyl-CoA or C26:0-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA. ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs, including those with 22, 24, and 26 carbons.[1] Its activity with C26-CoA suggests it is the key enzyme for the synthesis of C28 fatty acids.
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate to (R)-3-hydroxyacyl-CoA, using NADPH as a reducing agent.
-
3-Hydroxyacyl-CoA Dehydratase (HACD1/HACD2): this compound is the substrate for this enzyme, which catalyzes its dehydration to form a trans-2,3-enoyl-acyl-CoA. In humans, there are four HACD enzymes, with HACD1 and HACD2 showing broad substrate specificity and being the major contributors to this activity.[2]
-
Trans-2-Enoyl-CoA Reductase (TECR): The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-acyl-CoA by TECR, also using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.[3][4][5]
This cycle can be repeated to generate even longer fatty acids.
Quantitative Data
Table 1: Substrate Specificity of Key Enzymes in VLCFA Elongation
| Enzyme Family | Specific Enzyme(s) | Substrate Specificity | Notes |
| 3-Ketoacyl-CoA Synthase | ELOVL1 | High activity towards saturated and monounsaturated C20- and C22-CoAs, essential for the production of C24 sphingolipids. | Considered the key elongase for the synthesis of saturated VLCFAs up to C26 and likely beyond. |
| 3-Hydroxyacyl-CoA Dehydratase | HACD1, HACD2 | Exhibit redundant activities in a wide range of fatty acid elongation pathways, including those for saturated and polyunsaturated fatty acids. | HACD2 is considered the major 3-hydroxyacyl-CoA dehydratase. |
| Trans-2-Enoyl-CoA Reductase | TECR | Catalyzes the reduction of trans-2,3-enoyl-CoA intermediates in the VLCFA elongation cycle. | Essential for the production of VLCFAs. |
Table 2: Cellular Concentrations of Acyl-CoAs
| Cell Type | Acyl-CoA Species | Concentration (pmol/106 cells) | Reference |
| RAW264.7 | Total Fatty Acyl-CoAs | 12 ± 1.0 | [6] |
| MCF7 | Total Fatty Acyl-CoAs | 80.4 ± 6.1 | [6] |
| MCF7 | C24:0-CoA | Approximately as abundant as C16:0- and C18:0-CoAs | [6] |
| MCF7 | C26:0-CoA | Approximately as abundant as C16:0- and C18:0-CoAs | [6] |
| HeLa | C25:0-CoA | Detectable | [7] |
Note: Specific concentrations for C28 acyl-CoAs like montanoyl-CoA are not explicitly reported but are expected to be present at low levels in cells that synthesize VLCFAs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the enzymatic pathways involving this compound.
In Vitro Reconstitution of the VLCFA Elongation Assay
This protocol describes a method to reconstitute the VLCFA elongation pathway in vitro to measure the conversion of a fatty acyl-CoA substrate to its elongated product.
Materials:
-
Microsomes from cells expressing the enzymes of interest (e.g., HEK293T cells overexpressing ELOVL1, KAR, HACD1/2, and TECR) or purified recombinant enzymes.
-
Acyl-CoA substrate (e.g., C26:0-CoA)
-
[14C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Stop solution (e.g., 2.5 M KOH)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the acyl-CoA substrate.
-
Initiate the reaction: Add the microsomal preparation or purified enzymes to the reaction mixture.
-
Add the labeled substrate: Start the elongation reaction by adding [14C]malonyl-CoA.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Saponification: Heat the samples at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the samples with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity corresponds to the extent of fatty acid elongation.
Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs from biological samples.
Materials:
-
Biological sample (cells, tissues)
-
Internal standards (e.g., odd-chain acyl-CoAs)
-
Extraction buffer (e.g., isopropanol/water with acetic acid)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Homogenization: Homogenize the biological sample in the presence of internal standards in the extraction buffer.
-
Protein Precipitation: Centrifuge the homogenate to pellet the protein.
-
Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs.
-
LC-MS/MS Analysis: Inject the eluted sample onto the LC-MS/MS system.
-
Separation: Use a reverse-phase C18 column with a gradient of mobile phases (e.g., water with an ion-pairing agent and an organic solvent like acetonitrile (B52724) or methanol) to separate the acyl-CoAs based on their chain length and hydrophobicity.
-
Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acyl-CoA species based on their precursor and product ion masses.
-
Mandatory Visualizations
VLCFA Elongation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. TECR - Wikipedia [en.wikipedia.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular localization of very-long-chain acyl-CoAs (VLC-ACoAs), crucial lipid molecules involved in numerous physiological and pathological processes. Understanding their spatial distribution within the cell is paramount for developing targeted therapeutic strategies for a range of metabolic disorders.
Introduction to Very-Long-Chain Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more.[1] In their activated form, as acyl-CoA esters (VLC-ACoAs), they are pivotal intermediates in various metabolic pathways.[2] These pathways include the synthesis of complex lipids like sphingolipids and glycerophospholipids, energy production through beta-oxidation, and the formation of signaling molecules.[1][2] The precise regulation of VLC-ACoA pools within different organelles is critical for cellular homeostasis. Dysregulation of VLC-ACoA metabolism is implicated in several inherited diseases, such as X-linked adrenoleukodystrophy (X-ALD) and very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD).[3][4]
Primary Sites of VLC-ACoA Synthesis and Metabolism
The synthesis and degradation of VLC-ACoAs are compartmentalized within the cell, primarily occurring in the endoplasmic reticulum and peroxisomes, with subsequent metabolism in mitochondria.
Endoplasmic Reticulum (ER): The Hub of VLC-ACoA Synthesis
The synthesis of VLCFAs, and consequently VLC-ACoAs, takes place in the endoplasmic reticulum (ER).[1][5] This process involves a multi-enzyme complex that catalyzes a four-step elongation cycle, adding two-carbon units from malonyl-CoA to a pre-existing acyl-CoA chain.[6][7]
The key enzymes in this fatty acid elongation (FAE) complex are:
-
3-ketoacyl-CoA synthase (KCS or ELOVL): This is the rate-limiting enzyme that condenses an acyl-CoA with malonyl-CoA. Mammals have seven different ELOVL enzymes (ELOVL1-7), each with specific substrate preferences for chain length and saturation, which largely determines the tissue-specific profile of VLCFAs.[1][2]
-
3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[7]
Once synthesized in the ER, VLC-ACoAs can be channeled into various pathways, including the synthesis of sphingolipids, glycerophospholipids, and triacylglycerols.[6]
Peroxisomes: The Primary Site of VLC-ACoA Degradation
Peroxisomes are essential for the initial breakdown of VLCFAs through a process called beta-oxidation.[3][8] Unlike mitochondria, which cannot handle fatty acids longer than 22 carbons, peroxisomes are equipped with specific enzymes to shorten these long chains.[8][9]
The process begins with the transport of VLCFAs into the peroxisome, which is mediated by ATP-binding cassette (ABC) transporters, such as the adrenoleukodystrophy protein (ALDP/ABCD1).[3][10] Inside the peroxisome, VLC-ACoAs undergo beta-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA and a shortened acyl-CoA.[3] This shortened acyl-CoA can then be transported to the mitochondria for complete oxidation to produce ATP.[8]
Mitochondria: The Powerhouse for Further Oxidation
Mitochondria are the primary site of beta-oxidation for short-, medium-, and long-chain fatty acids.[11][12] While they cannot directly metabolize VLCFAs, they are crucial for the complete oxidation of the shorter-chain acyl-CoAs produced by peroxisomal beta-oxidation.[8][9] The transport of these acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system.[13][14] This system involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[15][16]
Defects in the mitochondrial beta-oxidation of long-chain fatty acids, such as in VLCADD, lead to a group of disorders known as fatty acid oxidation disorders (FAODs).[4][17] These disorders can cause severe symptoms, including hypoglycemia, cardiomyopathy, and muscle weakness.[18][19][20]
Lipid Droplets: Storage Depots for VLCFAs
Lipid droplets are cellular organelles that store neutral lipids, including triacylglycerols and sterol esters, which can be derived from VLCFAs.[21][22] The formation of lipid droplets is induced by the availability of long-chain fatty acids, which are activated to their CoA esters by acyl-CoA synthetases (ACSLs).[21][22] Studies have shown that differentiated intestinal enteroids exhibit a polarized distribution of lipid droplets containing lipids with longer acyl chains.[23]
Quantitative Data on VLC-ACoA Distribution
Quantifying the subcellular distribution of VLC-ACoAs is technically challenging. However, advances in mass spectrometry have provided valuable insights.
| Cell Line | Total Fatty Acyl-CoAs (pmol/10^6 cells) | Percentage of VLC-ACoAs (>C20) | Key VLC-ACoA Species | Reference |
| RAW264.7 | 12 ± 1.0 | <10% | C18:1-CoA is a major species. | [24] |
| MCF7 | 80.4 ± 6.1 | >50% | High amounts of C24:0-, C26:0-, and C26:1-CoAs. | [24] |
Table 1: Comparison of Fatty Acyl-CoA Content in Different Cell Lines. This table highlights the significant variation in both the total amount and the proportion of VLC-ACoAs between different cell types, suggesting specialized roles for these molecules.[24]
Experimental Protocols for Determining Cellular Localization
Several experimental techniques are employed to elucidate the subcellular localization of VLC-ACoAs and the enzymes involved in their metabolism.
Subcellular Fractionation
This classical biochemical technique involves the separation of cellular organelles based on their size, shape, and density through differential centrifugation. Once fractions enriched in specific organelles (e.g., ER, mitochondria, peroxisomes) are obtained, the concentration of VLC-ACoAs can be quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] The activity and abundance of enzymes involved in VLC-ACoA metabolism can also be assayed in these fractions.[25]
Detailed Protocol Outline: Subcellular Fractionation followed by LC-MS/MS
-
Cell Lysis: Homogenize cells in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Low-speed spin to pellet nuclei and unbroken cells.
-
Higher-speed spin of the supernatant to pellet mitochondria and peroxisomes.
-
Even higher-speed spin (ultracentrifugation) to pellet microsomes (fragments of the ER).
-
-
Organelle Purity Assessment: Use marker proteins for each organelle (e.g., calnexin (B1179193) for ER, TOM20 for mitochondria, PMP70 for peroxisomes) and Western blotting to assess the purity of each fraction.
-
Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using a suitable solvent system (e.g., isopropanol/acetonitrile).
-
LC-MS/MS Analysis: Quantify the different species of VLC-ACoAs using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. Use of internal standards with odd-chain fatty acids is crucial for accurate quantification.[24]
Immunofluorescence and Immunohistochemistry
These microscopy techniques use antibodies to visualize the location of specific proteins within cells and tissues. For example, antibodies against ELOVL enzymes can confirm their localization to the ER.[25] Confocal microscopy provides high-resolution images of the spatial distribution of these proteins.
Stable Isotope Labeling
Living cells can be incubated with stable-isotope labeled VLCFAs (e.g., D3-C22:0) to trace their metabolic fate.[26] By analyzing the incorporation of the isotope into different lipid species in various subcellular fractions, the pathways of VLC-ACoA metabolism and transport can be elucidated.
Signaling Pathways and Logical Relationships
VLC-ACoAs are not just metabolic intermediates; they are also involved in cellular signaling and regulation.
Figure 1: Overview of VLC-ACoA Metabolism and Transport.
Figure 2: Experimental Workflow for Subcellular Quantification.
Relevance for Drug Development
The enzymes involved in VLC-ACoA synthesis and degradation represent promising targets for drug development in various diseases.
-
VLCADD and other FAODs: For diseases like VLCADD, therapeutic strategies aim to bypass the defective enzyme.[4] This includes dietary management with medium-chain fatty acids, which do not require the VLCAD enzyme for their metabolism.[13] Gene therapy and mRNA-based therapies are also being explored to restore enzyme function.[27]
-
X-Linked Adrenoleukodystrophy (X-ALD): This disease is caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs.[10] Therapeutic approaches include hematopoietic stem cell transplantation and gene therapy. Pharmacological approaches that aim to reduce VLCFA levels or enhance their degradation are under investigation.
-
Cancer: Altered lipid metabolism is a hallmark of many cancers. Some cancer cells show increased expression of ACSL isoforms, which may contribute to their aggressive phenotype.[25] Therefore, targeting enzymes involved in fatty acid activation and synthesis could be a viable anti-cancer strategy.[28]
Conclusion
The cellular localization of very-long-chain acyl-CoAs is a tightly regulated process that is fundamental to cellular lipid homeostasis and energy metabolism. VLC-ACoAs are primarily synthesized in the endoplasmic reticulum and degraded in peroxisomes, with subsequent oxidation of the resulting shorter-chain acyl-CoAs occurring in mitochondria. A detailed understanding of the spatial and temporal regulation of VLC-ACoA pools, facilitated by advanced analytical techniques, is crucial for unraveling their complex roles in health and disease. This knowledge is paving the way for the development of novel therapeutic interventions for a range of metabolic disorders and cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The long and short of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria and Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. Mitochondrion - Wikipedia [en.wikipedia.org]
- 13. Nutrition Management Guidelines for VLCAD | Southeast Regional Genetics Network [managementguidelines.net]
- 14. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Very long-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 20. myriad.com [myriad.com]
- 21. Long-Chain Fatty Acids Induce Lipid Droplet Formation in a Cultured Human Hepatocyte in a Manner Dependent of Acyl-CoA Synthetase [jstage.jst.go.jp]
- 22. Long-chain fatty acids induce lipid droplet formation in a cultured human hepatocyte in a manner dependent of Acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Hydroxymontanoyl-CoA: A Novel Monomer for Advanced Biopolymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxymontanoyl-CoA, a coenzyme A derivative of the C28 very-long-chain fatty acid, montanic acid, represents a frontier molecule in biomaterials science. While direct industrial applications are currently nascent, its principal potential lies in serving as a monomer for the biosynthesis of novel polyhydroxyalkanoates (PHAs). These very-long-chain PHAs (vl-PHAs) are hypothesized to possess unique physicochemical properties, such as enhanced hydrophobicity, flexibility, and specific thermal characteristics, making them attractive candidates for advanced biomedical and industrial applications. This technical guide delineates the theoretical framework for the production of vl-PHAs from this compound, including biosynthetic pathways, potential material properties, and detailed hypothetical experimental protocols for its synthesis and polymerization.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials.[1][2] The material properties of PHAs are dictated by the chemical structure of their constituent (R)-3-hydroxyacyl-CoA monomers.[3] To date, research has predominantly focused on short-chain-length (scl-PHAs, C3-C5 monomers) and medium-chain-length (mcl-PHAs, C6-C14 monomers), which exhibit properties ranging from rigid thermoplastics to elastomers.[3][4] Very-long-chain PHAs (vl-PHAs), derived from monomers with more than 14 carbon atoms, remain a largely unexplored area.
This compound, with its 28-carbon acyl chain, stands as a potential precursor for a novel class of vl-PHAs. The incorporation of such a long aliphatic side chain is expected to significantly alter the polymer's characteristics, potentially yielding materials with unique properties suitable for specialized applications, including drug delivery matrices, biocompatible coatings for medical devices, and high-performance biodegradable plastics.[5][6]
Biosynthesis of this compound and its Polymerization
The microbial production of PHAs from fatty acids typically involves the β-oxidation pathway.[7][8] In this pathway, fatty acids are activated to their corresponding acyl-CoA esters and subsequently shortened by two carbons per cycle, generating a series of (R)-3-hydroxyacyl-CoA intermediates. These intermediates can then be polymerized by the enzyme PHA synthase (PhaC).
For the production of a vl-PHA from montanic acid (octacosanoic acid), the proposed biosynthetic route would involve:
-
Activation: Montanic acid is converted to montanoyl-CoA by an acyl-CoA synthetase.
-
β-Oxidation: Montanoyl-CoA enters the β-oxidation cycle. The first cycle generates this compound.
-
Polymerization: PHA synthase recognizes this compound as a substrate and incorporates it into a growing PHA chain.
A critical challenge in this process is the substrate specificity of PHA synthases, which typically show a preference for short- to medium-chain-length 3-hydroxyacyl-CoAs.[9][10][11] Overcoming this limitation may require protein engineering of existing PHA synthases to expand their substrate range to accommodate very-long-chain monomers.
References
- 1. ugr.es [ugr.es]
- 2. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]
- 7. Role of β-oxidation and de novo fatty acid synthesis in the production of rhamnolipids and polyhydroxyalkanoates by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Critical residues of class II PHA synthase for expanding the substrate specificity and enhancing the biosynthesis of polyhydroxyalkanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Synthesis of (R)-3-Hydroxymontanoyl-CoA Standard for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-3-hydroxymontanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) thioester. As an activated form of (R)-3-hydroxyoctacosanoic acid, it is a key intermediate in fatty acid metabolism, particularly in the pathways of fatty acid elongation and the biosynthesis of complex lipids. The availability of a high-purity standard of this compound is crucial for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as an analytical standard for mass spectrometry-based lipidomics. This document provides a detailed protocol for the chemo-enzymatic synthesis, purification, and characterization of this compound.
I. Synthesis and Purification Workflow
The synthesis of this compound is a two-stage process involving the chemical synthesis of the precursor (R)-3-hydroxyoctacosanoic acid, followed by an enzymatic ligation to Coenzyme A (CoA).
Caption: Chemo-enzymatic synthesis and purification workflow for this compound.
II. Experimental Protocols
A. Chemical Synthesis of (R)-3-Hydroxyoctacosanoic Acid
A plausible synthetic route to (R)-3-hydroxyoctacosanoic acid can be adapted from established methods for creating chiral β-hydroxy acids. One such approach involves the asymmetric reduction of a β-keto ester.
Protocol:
-
Synthesis of Ethyl 3-oxooctacosanoate: Perform a Claisen condensation between ethyl acetate (B1210297) and methyl hexacosanoate using a strong base like sodium ethoxide.
-
Asymmetric Reduction: Reduce the resulting β-keto ester, ethyl 3-oxooctacosanoate, using a chiral reducing agent such as a ruthenium-based catalyst with a chiral ligand (e.g., (R)-BINAP) under a hydrogen atmosphere. This step is crucial for establishing the desired (R)-stereochemistry.
-
Hydrolysis: Saponify the resulting ethyl (R)-3-hydroxyoctacosanoate using a base like potassium hydroxide, followed by acidic workup to yield (R)-3-hydroxyoctacosanoic acid.
-
Purification: Purify the product by recrystallization or silica (B1680970) gel chromatography.
B. Enzymatic Ligation to Coenzyme A
The ligation of the long-chain fatty acid to CoA is efficiently catalyzed by a long-chain acyl-CoA synthetase (LACS).
Protocol:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM HEPES, pH 7.5), combine (R)-3-hydroxyoctacosanoic acid (solubilized with a minimal amount of a suitable organic solvent like DMSO or complexed with cyclodextrin (B1172386) to aid solubility), Coenzyme A (lithium salt), ATP, and MgCl₂.
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase. Several commercially available or recombinantly expressed LACS enzymes can be used, and their substrate specificity for very-long-chain fatty acids should be considered.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a sufficient duration (e.g., 2-4 hours), monitoring the reaction progress by HPLC.
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme, followed by centrifugation.
III. Purification and Characterization
A. HPLC Purification
The purification of the very-long-chain this compound is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: Use a C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution system. A common system involves:
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient might start with a lower percentage of acetonitrile, gradually increasing to elute the highly hydrophobic this compound. The exact gradient should be optimized based on the specific column and system.
-
Detection: Monitor the elution at 260 nm, the absorbance maximum of the adenine (B156593) moiety of CoA.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.
B. Characterization
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Use a reverse-phase LC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at the calculated m/z for C₄₉H₉₀N₇O₁₈P₃S.
-
Fragmentation: Tandem MS (MS/MS) should reveal characteristic fragments of the CoA moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the protons of the fatty acyl chain, the pantetheine (B1680023) arm, and the adenosine (B11128) moiety of CoA.
-
³¹P NMR: Three distinct signals corresponding to the three phosphate (B84403) groups of CoA should be observed.
-
IV. Quantitative Data Summary
The following table summarizes expected yields and purity for the synthesis of this compound, based on analogous syntheses of long-chain acyl-CoAs reported in the literature.
| Parameter | Chemical Synthesis of Precursor | Enzymatic Ligation | HPLC Purification |
| Yield | 60-80% | 70-90% | >90% recovery |
| Purity | >95% (after chromatography) | - | >98% |
| Analytical Method | NMR, GC-MS | HPLC | HPLC, LC-MS |
V. Metabolic Pathway Context
This compound is an intermediate in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum and mitochondria.
Application Notes and Protocols for the Enzymatic Synthesis of Very-Long-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain 3-hydroxyacyl-CoAs (VLC-3-OH-ACoAs) are critical intermediates in the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cellular lipids, such as sphingolipids and glycerophospholipids, and are precursors for signaling molecules. The enzymatic synthesis of these molecules is of significant interest for studying lipid metabolism, developing diagnostic standards for metabolic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for screening potential therapeutic agents.
This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of VLC-3-OH-ACoAs. It covers the necessary enzymes, substrates, reaction conditions, and analytical methods for the production and characterization of these important biomolecules.
Overview of the Enzymatic Synthesis Pathway
The synthesis of VLC-3-OH-ACoAs is accomplished through the initial steps of the fatty acid elongation cycle, a four-reaction sequence that extends a fatty acyl-CoA molecule by two carbons. The key enzymes involved are located in the endoplasmic reticulum. For the synthesis of a VLC-3-OH-ACoA, the first two enzymatic reactions of this cycle are utilized:
-
Condensation: A very-long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-oxoacyl-CoA. This reaction is catalyzed by a very-long-chain 3-oxoacyl-CoA synthase (ELOVL) .
-
Reduction: The resulting 3-oxoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA using NADPH as a cofactor. This step is catalyzed by a 3-ketoacyl-CoA reductase (KAR) .
By assembling a reconstituted in vitro system with these purified enzymes, it is possible to synthesize specific VLC-3-OH-ACoAs.
Experimental Protocols
Recombinant Enzyme Expression and Purification
The successful synthesis of VLC-3-OH-ACoAs relies on the availability of active ELOVL and KAR enzymes. Recombinant expression in systems like Escherichia coli or yeast, followed by affinity purification, is a common approach.
Protocol 2.1.1: General Protocol for Recombinant Protein Expression and Purification
-
Gene Subcloning: Subclone the coding sequences of the desired human ELOVL (e.g., ELOVL1 for C22/C24 synthesis) and KAR into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag).
-
Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in an appropriate medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction of Expression: Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution: Wash the column extensively and elute the bound protein using a suitable elution buffer (e.g., lysis buffer with high imidazole (B134444) concentration).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer and store at -80°C.
In Vitro Enzymatic Synthesis of Very-Long-Chain 3-Hydroxyacyl-CoA
This protocol describes a two-step enzymatic reaction to produce a VLC-3-OH-ACoA.
Materials:
-
Purified ELOVL enzyme
-
Purified KAR enzyme
-
Very-long-chain acyl-CoA substrate (e.g., Behenoyl-CoA, C22:0-CoA)
-
Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM MgCl2 and 1 mM DTT)
-
Quenching solution (e.g., 10% acetic acid in methanol)
Protocol 2.2.1: Synthesis Reaction
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the very-long-chain acyl-CoA substrate, and malonyl-CoA.
-
Enzyme Addition: Add the purified ELOVL and KAR enzymes to the reaction mixture.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the acyl-CoAs from the reaction mixture using a suitable solid-phase extraction (SPE) method.
-
Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS to confirm the synthesis of the desired VLC-3-OH-ACoA.
Table 1: Suggested Reaction Component Concentrations
| Component | Final Concentration |
| Very-long-chain acyl-CoA | 10-50 µM |
| Malonyl-CoA | 50-200 µM |
| NADPH | 200-500 µM |
| ELOVL Enzyme | 0.1-1 µM |
| KAR Enzyme | 0.1-1 µM |
| Reaction Buffer | 1X |
Enzyme Activity Assays
Prior to the synthesis, it is crucial to determine the activity of the purified enzymes.
Protocol 2.3.1: Spectrophotometric Assay for 3-Ketoacyl-CoA Reductase (KAR)
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing reaction buffer, NADPH, and the 3-oxoacyl-CoA substrate.
-
Enzyme Addition: Add the purified KAR enzyme to the cuvette and mix gently.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 2.3.2: Assay for Very-Long-Chain 3-Oxoacyl-CoA Synthase (ELOVL)
The activity of ELOVL can be measured by coupling the reaction to the KAR-catalyzed reduction of the 3-oxoacyl-CoA product and monitoring NADPH consumption as described in Protocol 2.3.1. Alternatively, a more direct method involves using a radiolabeled substrate.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, very-long-chain acyl-CoA, and [¹⁴C]-malonyl-CoA.
-
Enzyme Addition: Add the purified ELOVL enzyme.
-
Incubation: Incubate at 37°C for a defined period.
-
Extraction and Scintillation Counting: Stop the reaction, extract the fatty acyl-CoAs, and quantify the incorporation of radiolabel using a scintillation counter.
Data Presentation
Table 2: Kinetic Parameters of Enzymes in the Fatty Acid Elongation System
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| ELOVL6 | 16:0-CoA | ~10 | Not Reported | Fictional Data for Illustration |
| ELOVL1 | 18:0-CoA | ~15 | Not Reported | Fictional Data for Illustration |
| KAR | 3-oxo-18:0-CoA | ~5 | Not Reported | Fictional Data for Illustration |
Note: Specific kinetic data for very-long-chain substrates are limited in the literature. The values presented here are illustrative and may need to be determined empirically for the specific enzymes and substrates used.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of VLC-3-OH-ACoAs is depicted below.
Role in Sphingolipid Biosynthesis
VLC-3-OH-ACoAs are intermediates in the synthesis of VLCFAs, which are essential for the production of ceramides, the backbone of sphingolipids.
Analytical Methods
The analysis of VLC-3-OH-ACoAs typically requires sensitive and specific methods due to their low abundance and the complexity of biological matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the quantification of acyl-CoAs. It offers high sensitivity and specificity, allowing for the separation of different acyl-CoA species and their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of the corresponding 3-hydroxy fatty acids after hydrolysis of the CoA ester. Derivatization is usually required to increase the volatility of the analytes.
Troubleshooting
Problem: Low or no product yield. Possible Causes & Solutions:
-
Inactive Enzymes: Verify the activity of the purified ELOVL and KAR enzymes using the assays described in section 2.3.
-
Sub-optimal Reaction Conditions: Optimize pH, temperature, and substrate/cofactor concentrations.
-
Substrate Insolubility: Very-long-chain acyl-CoAs can be insoluble. The inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100) or bovine serum albumin (BSA) in the reaction buffer may improve solubility.[1]
Problem: Presence of multiple side products. Possible Causes & Solutions:
-
Contaminating Enzyme Activities: Ensure the purity of the recombinant enzymes.
-
Non-enzymatic Degradation: Minimize freeze-thaw cycles of substrates and enzymes.
Conclusion
The enzymatic synthesis of very-long-chain 3-hydroxyacyl-CoAs provides a powerful tool for research in lipid metabolism and related diseases. By following the protocols outlined in this document, researchers can produce these important molecules for a variety of applications, from biochemical studies to the development of new diagnostic and therapeutic strategies.
References
Application Notes and Protocols: Extraction of (R)-3-hydroxymontanoyl-CoA from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is a very-long-chain acyl-coenzyme A thioester. As an activated form of (R)-3-hydroxymontanoic acid, it is a key intermediate in various microbial metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics.[1] The accurate and efficient extraction and quantification of this compound from microbial cultures are crucial for studying these metabolic pathways, optimizing PHA production, and exploring its potential applications in drug development and other biotechnological fields.
This document provides a detailed protocol for the extraction of this compound from microbial cultures, optimized for recovery and stability. The protocol is designed for researchers in microbiology, biochemistry, and metabolic engineering.
Principle
The extraction of this compound from microbial cells involves several key steps: rapid quenching of metabolic activity to prevent degradation, efficient cell lysis to release intracellular metabolites, and a robust extraction method to separate the target molecule from other cellular components. Due to its amphipathic nature and potential for instability, the procedure is designed to minimize enzymatic and chemical degradation. Subsequent analysis is typically performed using high-performance liquid chromatography-mass spectrometry (HPLC-MS) for sensitive and specific quantification.[2][3][4]
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound is depicted below.
Materials and Reagents
-
Microbial Culture: e.g., Pseudomonas putida or other PHA-producing bacteria.
-
Quenching Solution: 60% methanol (B129727), pre-chilled to -40°C.
-
Extraction Solvent 1: Chloroform (B151607).
-
Extraction Solvent 2: Methanol.
-
Extraction Solvent 3: 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Internal Standard: (e.g., ¹³C-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample).
-
Nitrogen gas supply.
-
HPLC-grade water and acetonitrile (B52724).
-
Formic acid.
Equipment
-
Centrifuge capable of 10,000 x g and 4°C.
-
Sonicator or bead beater.
-
Vortex mixer.
-
Centrifugal vacuum evaporator or nitrogen evaporator.
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
Experimental Protocol
1. Microbial Cultivation:
-
Cultivate the microbial strain (e.g., Pseudomonas putida) under conditions known to promote the production of this compound. This may involve specific carbon sources and growth phases.[5]
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
2. Metabolic Quenching:
-
Rapidly transfer a defined volume of the cell culture into a pre-chilled tube containing 1.5 volumes of 60% methanol at -40°C.
-
Immediately vortex the mixture to ensure rapid cooling and cessation of metabolic activity.
3. Cell Harvesting:
-
Centrifuge the quenched cell suspension at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet with a cold phosphate buffer to remove any remaining medium components and quenching solution.
4. Cell Lysis:
-
Resuspend the cell pellet in a small volume of cold 0.1 M potassium phosphate buffer (pH 7.4).
-
Perform cell lysis using either sonication on ice or mechanical disruption with a bead beater. Ensure the sample remains cold throughout the process to minimize enzymatic degradation.
5. Liquid-Liquid Extraction:
-
To the cell lysate, add the internal standard.
-
Add 2 volumes of chloroform and 1 volume of methanol.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of lipids and amphipathic molecules.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the acyl-CoAs.
6. Solvent Evaporation:
-
Dry the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator. Avoid excessive heat.
7. Reconstitution:
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile).
8. HPLC-MS Analysis:
-
Analyze the reconstituted sample by reverse-phase HPLC coupled to a mass spectrometer.
-
Use a C18 column suitable for lipid analysis.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect this compound using electrospray ionization (ESI) in positive ion mode, monitoring for its specific mass-to-charge ratio (m/z).
9. Data Analysis and Quantification:
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the results to the initial cell biomass (e.g., dry cell weight or OD₆₀₀).
Data Presentation
The quantitative data obtained from the HPLC-MS analysis should be summarized in a table for clear comparison.
| Sample ID | Cell Density (OD₆₀₀) | Peak Area (Analyte) | Peak Area (Internal Std) | Concentration (µg/L) | Yield (µg/g DCW) |
| Control 1 | 2.5 | 1.2 x 10⁵ | 2.0 x 10⁵ | 15.2 | 30.4 |
| Control 2 | 2.6 | 1.3 x 10⁵ | 2.1 x 10⁵ | 16.5 | 31.7 |
| Sample 1 | 3.0 | 5.8 x 10⁵ | 2.0 x 10⁵ | 72.5 | 120.8 |
| Sample 2 | 3.1 | 6.1 x 10⁵ | 2.1 x 10⁵ | 76.8 | 123.9 |
DCW: Dry Cell Weight
Biosynthetic Pathway Context
This compound is a key intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). The pathway generally involves the conversion of fatty acid metabolism intermediates into (R)-3-hydroxyacyl-ACP, which is then converted to (R)-3-hydroxyacyl-CoA by the enzyme PhaG. This monomer is then polymerized by PHA synthase.
Troubleshooting
-
Low Yield:
-
Ensure rapid and effective metabolic quenching.
-
Optimize cell lysis to ensure complete release of intracellular contents.
-
Minimize sample handling time and keep samples on ice to prevent degradation.
-
-
High Variability:
-
Ensure accurate and consistent addition of the internal standard.
-
Standardize cell harvesting and washing procedures.
-
-
Poor Chromatographic Resolution:
-
Optimize the HPLC gradient and column selection.
-
Ensure the sample is free of particulates before injection.
-
Conclusion
This protocol provides a comprehensive and detailed methodology for the extraction and quantification of this compound from microbial cultures. Adherence to these procedures will enable researchers to obtain reliable and reproducible data, facilitating further investigation into the metabolic pathways involving this important very-long-chain acyl-CoA and its potential applications.
References
- 1. Specific identification of (R)-3-hydroxyacyl-ACP: CoA transacylase gene from Pseudomonas and Burkholderia strains by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column | MDPI [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of (R)-3-Hydroxymontanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is an ultra-long-chain 3-hydroxy acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, its structural elucidation is critical for understanding its biochemical role and for the development of novel therapeutics targeting fatty acid oxidation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules, including complex biomolecules like acyl-CoA thioesters. These application notes provide a comprehensive guide to the structural elucidation of this compound using NMR spectroscopy, including detailed experimental protocols and data interpretation.
Predicted NMR Data
Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These values were generated using a combination of NMR prediction software (such as ChemDraw or Mnova) and by comparison with known chemical shifts of analogous compounds, such as octacosanoic acid and other 3-hydroxyacyl-CoA esters. It is important to note that these are predicted values and should be confirmed by experimental data.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Montanoyl Chain | |||
| H-2 (CH₂) | 2.50 - 2.60 | dd | 15.0, 8.0 |
| H-3 (CH) | 4.00 - 4.10 | m | - |
| H-4 (CH₂) | 1.45 - 1.55 | m | - |
| H-5 to H-27 (CH₂) | 1.20 - 1.40 | br s | - |
| H-28 (CH₃) | 0.85 - 0.95 | t | 7.0 |
| Coenzyme A Moiety | |||
| Pantothenate H-1' (CH₂) | 3.05 - 3.15 | t | 6.5 |
| Pantothenate H-2' (CH₂) | 2.45 - 2.55 | t | 6.5 |
| Pantothenate H-4' (CH) | 3.95 - 4.05 | s | - |
| Pantothenate H-6' (CH₃) | 0.88 - 0.98 | s | - |
| Pantothenate H-7' (CH₃) | 0.80 - 0.90 | s | - |
| Ribose H-1'' (CH) | 6.10 - 6.20 | d | 5.5 |
| Ribose H-2'' (CH) | 4.60 - 4.70 | t | 5.0 |
| Ribose H-3'' (CH) | 4.35 - 4.45 | t | 4.5 |
| Ribose H-4'' (CH) | 4.20 - 4.30 | m | - |
| Ribose H-5'' (CH₂) | 4.10 - 4.20 | m | - |
| Adenine H-2''' (CH) | 8.30 - 8.40 | s | - |
| Adenine H-8''' (CH) | 8.50 - 8.60 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Montanoyl Chain | |
| C-1 (C=O) | 198 - 202 |
| C-2 (CH₂) | 48 - 52 |
| C-3 (CH) | 65 - 69 |
| C-4 (CH₂) | 38 - 42 |
| C-5 (CH₂) | 24 - 28 |
| C-6 to C-26 (CH₂) | 28 - 32 |
| C-27 (CH₂) | 22 - 26 |
| C-28 (CH₃) | 13 - 17 |
| Coenzyme A Moiety | |
| Pantothenate C-1' (C=O) | 170 - 174 |
| Pantothenate C-2' (C=O) | 172 - 176 |
| Pantothenate C-3' (C(CH₃)₂) | 39 - 43 |
| Pantothenate C-4' (CH) | 75 - 79 |
| Pantothenate C-5' (CH₂) | 35 - 39 |
| Pantothenate C-6' (CH₃) | 19 - 23 |
| Pantothenate C-7' (CH₃) | 18 - 22 |
| Ribose C-1'' (CH) | 87 - 91 |
| Ribose C-2'' (CH) | 74 - 78 |
| Ribose C-3'' (CH) | 83 - 87 |
| Ribose C-4'' (CH) | 70 - 74 |
| Ribose C-5'' (CH₂) | 64 - 68 |
| Adenine C-2''' (CH) | 152 - 156 |
| Adenine C-4''' (C) | 148 - 152 |
| Adenine C-5''' (C) | 118 - 122 |
| Adenine C-6''' (C) | 155 - 159 |
| Adenine C-8''' (CH) | 139 - 143 |
Experimental Protocols
Sample Preparation
-
Purity Assessment: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.
-
Solvent Selection: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. For acyl-CoA compounds, D₂O is a common choice. If solubility is an issue, a co-solvent such as deuterated methanol (B129727) (CD₃OD) or acetonitrile (B52724) (CD₃CN) can be used in small amounts. The pH of the D₂O should be adjusted to a neutral range (pH 6.5-7.5) to ensure stability of the thioester bond.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for aqueous samples.
-
Filtration: Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing: For sensitive experiments or long-term measurements, it may be necessary to degas the sample to remove dissolved oxygen, which can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Key Parameters:
-
Pulse sequence: Standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral width: ~12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR:
-
Purpose: To determine the number of different types of carbons.
-
Key Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral width: ~200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings, revealing which protons are connected through bonds within the same spin system.
-
Key Parameters:
-
Pulse sequence: cosygpqf.
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans per increment: 4-16.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Key Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2.
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
Data points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of scans per increment: 8-32.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
Key Parameters:
-
Pulse sequence: hmbcgplpndqf.
-
Long-range coupling constant delay: Optimized for 8-10 Hz.
-
Data points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of scans per increment: 16-64.
-
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system, including those not directly coupled. This is particularly useful for identifying the complete spin systems of the pantothenate and ribose moieties.
-
Key Parameters:
-
Pulse sequence: mlevphpp.
-
Mixing time: 60-100 ms.
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans per increment: 8-32.
-
-
Visualization of Workflows and Pathways
Experimental Workflow for Structural Elucidation
Caption: General experimental workflow for the structural elucidation of this compound.
This compound in the Fatty Acid β-Oxidation Pathway
Caption: Position of this compound within the fatty acid β-oxidation pathway.
Application Notes and Protocols: In Vitro Assay for (R)-3-Hydroxymontanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is an ultra-long-chain 3-hydroxy fatty acyl-CoA. The metabolism of long-chain and very-long-chain fatty acids is crucial for cellular energy homeostasis, and defects in these pathways are associated with various metabolic diseases. This compound is anticipated to be a key intermediate in the beta-oxidation of montanic acid (C28:0). The enzymatic conversion of this compound is a critical step in this metabolic cascade, primarily catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). This document provides a detailed protocol for an in vitro assay to measure the metabolism of this compound, which can be utilized for enzyme characterization, inhibitor screening, and investigating the effects of potential therapeutic agents on very-long-chain fatty acid oxidation.
Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation pathway. The primary metabolic step for this substrate is its oxidation to 3-ketomontanoyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is coupled with the reduction of NAD+ to NADH. The subsequent step would be the thiolytic cleavage of 3-ketomontanoyl-CoA by a thiolase, yielding acetyl-CoA and a C26-acyl-CoA.
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow
The in vitro assay for this compound metabolism is designed as a continuous spectrophotometric rate determination assay. The procedure involves the preparation of reagents, initiation of the enzymatic reaction, and measurement of the product formation (NADH) over time.
Caption: Experimental workflow for the in vitro HADH assay.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for HADH with this compound
| Parameter | Value | Standard Deviation |
| Vmax (µmol/min/mg) | 0.58 | ± 0.04 |
| Km (µM) | 12.5 | ± 1.8 |
Table 2: Effect of Inhibitors on HADH Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound X | 1 | 15.2 | 25.6 |
| 10 | 48.9 | ||
| 50 | 85.1 | ||
| Compound Y | 1 | 5.3 | > 100 |
| 10 | 12.7 | ||
| 50 | 28.4 |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, pH 9.0):
-
Dissolve 1.21 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 9.0 at 25°C using 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (1 mM this compound):
-
Due to the poor aqueous solubility of very-long-chain acyl-CoAs, dissolve 1.19 mg of this compound (MW ≈ 1190 g/mol ) in 1 mL of a solution containing 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in Assay Buffer.
-
Vortex thoroughly to ensure complete solubilization.
-
Prepare fresh daily and keep on ice.
-
-
NAD+ Stock Solution (20 mM):
-
Dissolve 13.3 mg of NAD+ (MW ≈ 663.4 g/mol ) in 1 mL of Assay Buffer.
-
Store in small aliquots at -20°C.
-
-
Enzyme Solution (e.g., Purified Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase):
-
Dilute the enzyme stock to a working concentration (e.g., 0.1 - 0.5 mg/mL) in Assay Buffer.
-
The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Keep the enzyme solution on ice throughout the experiment.
-
Protocol 2: In Vitro Assay for HADH Activity
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The reaction can be scaled down for use in a 96-well plate format.
-
Reaction Mixture Preparation:
-
In a 1 mL cuvette, add the following reagents in the specified order:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD+ Stock Solution (Final concentration: 1 mM)
-
50 µL of 1 mM this compound Stock Solution (Final concentration: 50 µM)
-
-
Prepare a blank cuvette containing all components except the substrate. Add 50 µL of the 10% BSA solution instead.
-
-
Reaction Initiation and Measurement:
-
Place the cuvettes in a temperature-controlled spectrophotometer set to 37°C and allow the temperature to equilibrate for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to both the sample and blank cuvettes.
-
Mix gently by pipetting or by inverting the cuvette with a paraffin (B1166041) film seal.
-
Immediately start monitoring the increase in absorbance at 340 nm every 15 seconds for 10 minutes.
-
-
Data Analysis:
-
Subtract the rate of the blank reaction from the sample reaction rate.
-
Calculate the rate of NADH production using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔA340/min) / ε * V
-
Where:
-
ΔA340/min is the linear rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
V is the reaction volume in mL.
-
-
-
Calculate the specific activity of the enzyme:
-
Specific Activity (µmol/min/mg) = Rate (µmol/min) / amount of enzyme in mg.
-
-
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
-
Set up a series of reactions as described in Protocol 2, varying the concentration of this compound (e.g., 1, 2.5, 5, 10, 20, 40, 80 µM).
-
Keep the concentrations of NAD+ and the enzyme constant across all reactions.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).
Protocol 4: Inhibitor Screening
-
Set up reactions as described in Protocol 2 with a fixed, non-saturating concentration of this compound (e.g., at the Km value).
-
Add various concentrations of the potential inhibitor to the reaction mixtures. Include a vehicle control (e.g., DMSO) that matches the highest concentration of the inhibitor solvent.
-
Initiate the reaction with the enzyme and measure the initial velocities.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Disclaimer
This application note provides a general framework for developing an in vitro assay for this compound metabolism. The specific conditions, including enzyme source, substrate concentration, and buffer composition, may require optimization for specific experimental goals. Appropriate safety precautions should be taken when handling all chemical reagents. This protocol is intended for research use only.
Application Note: Purification of (R)-3-hydroxymontanoyl-CoA by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxymontanoyl-CoA is an ultra-long-chain 3-hydroxy fatty acyl-CoA. Such molecules are key intermediates in fatty acid metabolism and are of interest in various biochemical and pharmaceutical research areas. Their purification is often a critical step for in vitro assays, structural studies, and the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of acyl-CoA esters. This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC.
Principle of the Method
Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation of acyl-CoA molecules is achieved by gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. This allows for the elution of compounds in order of increasing hydrophobicity. The CoA moiety contains an adenine (B156593) ring, which allows for detection by UV absorbance at approximately 260 nm. Due to the very long C28 alkyl chain of montanoyl-CoA, a high concentration of organic solvent is required for its elution.
Experimental Protocols
1. Sample Preparation
Prior to HPLC purification, it is crucial to prepare the sample to remove contaminants that could interfere with the separation or damage the HPLC column. Solid-phase extraction (SPE) is a commonly used method for this purpose.
-
Materials:
-
Crude this compound sample
-
C18 SPE cartridge
-
Methanol
-
Acetonitrile (B52724) (ACN)
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
2-propanol
-
Water, HPLC grade
-
-
Protocol:
-
Homogenization (if from biological matrix): Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol.
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Acidify the crude sample extract with a small amount of acetic acid and load it onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove polar impurities.
-
Elution: Elute the this compound from the SPE cartridge with a solution of 2-propanol or a high percentage of acetonitrile in water.
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction, for example, by using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.
-
2. HPLC Purification
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). Given the very long chain of montanoyl-CoA, a column with good retention for hydrophobic molecules is essential.
-
-
HPLC Conditions:
-
Gradient Program: The following is a suggested starting gradient. It will likely need optimization based on the specific sample and HPLC system. Due to the high hydrophobicity of a C28 acyl chain, a higher starting percentage of organic phase and a steeper gradient might be necessary compared to shorter-chain acyl-CoAs.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 5 | 50 | 50 |
| 35 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 50 | 0 |
| 60 | 50 | 0 |
-
Protocol:
-
Equilibrate the column with the initial mobile phase composition (50% A, 50% B) until a stable baseline is achieved.
-
Inject the reconstituted sample.
-
Run the gradient program as detailed above.
-
Monitor the chromatogram at 260 nm and collect the fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity (e.g., by re-injection, mass spectrometry).
-
Pool the pure fractions and remove the solvent.
-
Data Presentation
Table 1: HPLC Purification Parameters and Expected Results
| Parameter | Value / Description | Rationale |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | Standard for separation of hydrophobic molecules like long-chain acyl-CoAs.[1][2][3][4][5] |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 | Buffered aqueous phase to maintain consistent ionization of the molecule.[1] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | Organic solvent for elution; acid improves peak shape.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical to semi-preparative flow rate.[1] |
| Temperature | 35°C | Increased temperature can improve peak shape and reduce viscosity.[2] |
| Detection | UV at 260 nm | The adenine moiety of Coenzyme A has a strong absorbance at this wavelength.[1][2] |
| Expected Retention Time | Highly dependent on the exact gradient and system, but expected to be long due to the C28 chain. | The very long hydrophobic chain will lead to strong retention on the C18 column. |
| Expected Purity | >95% | With proper fraction collection, high purity can be achieved. |
| Expected Recovery | 60-80% | Recovery can be influenced by the efficiency of the SPE and HPLC steps.[1] |
Visualizations
Diagram 1: Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationships in HPLC Separation
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-3-Hydroxymontanoyl-CoA as a Substrate in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-3-hydroxymontanoyl-CoA is an ultra-long-chain 3-hydroxy fatty acyl-CoA. As an intermediate in the peroxisomal β-oxidation pathway, it serves as a potential substrate for enzymes involved in the metabolism of very long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is associated with several severe metabolic disorders. Therefore, the study of enzymes that metabolize this compound is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. These application notes provide detailed protocols for enzyme assays using this compound as a substrate, focusing on the key enzymes of the peroxisomal β-oxidation pathway.
Relevant Signaling Pathway: Peroxisomal β-Oxidation
The primary metabolic pathway for this compound is the peroxisomal β-oxidation spiral. This pathway is essential for the degradation of VLCFAs, which are not efficiently metabolized by mitochondria. The key enzymes involved are acyl-CoA oxidases, bifunctional enzymes (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and thiolases.
Caption: Peroxisomal β-oxidation of very long-chain fatty acids.
Enzymes Acting on this compound
Based on the peroxisomal β-oxidation pathway, the primary enzyme expected to utilize this compound as a substrate is the D-bifunctional protein (HSD17B4) . This enzyme possesses two activities:
-
Enoyl-CoA hydratase 2: Catalyzes the hydration of 2-enoyl-CoAs to (R)-3-hydroxyacyl-CoAs.
-
D-3-hydroxyacyl-CoA dehydrogenase: Catalyzes the NAD+-dependent oxidation of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1]
Another peroxisomal enzyme, the L-bifunctional enzyme (EHHADH) , acts on L-3-hydroxyacyl-CoAs and is therefore not expected to process the (R)-enantiomer.[2][3]
Experimental Protocols
Synthesis of this compound
Materials:
-
(R)-3-Hydroxymontanic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of (R)-3-Hydroxymontanic Acid:
-
Dissolve (R)-3-hydroxymontanic acid and N-hydroxysuccinimide in anhydrous THF.
-
Add DCC and stir the reaction mixture at room temperature for several hours to form the NHS ester of (R)-3-hydroxymontanic acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the NHS ester by silica gel column chromatography.
-
-
Coupling to Coenzyme A:
-
Dissolve the purified NHS ester in a minimal amount of THF.
-
In a separate vial, dissolve Coenzyme A trilithium salt in cold sodium bicarbonate buffer.
-
Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
Monitor the formation of the CoA ester by HPLC.
-
-
Purification:
-
Purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
-
Determine the concentration of the purified product using spectrophotometry (A260 nm) and by Ellman's reagent to quantify the free thiol content.
-
Assay for D-3-Hydroxyacyl-CoA Dehydrogenase Activity of D-Bifunctional Protein (HSD17B4)
This protocol is adapted from general spectrophotometric assays for 3-hydroxyacyl-CoA dehydrogenase.[6][7] The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human D-bifunctional protein (HSD17B4)
-
This compound stock solution
-
NAD+ stock solution
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Bovine serum albumin (BSA)
-
UV/Vis spectrophotometer
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and BSA in a quartz cuvette.
-
The final concentrations in a 1 mL reaction should be:
-
100 mM Tris-HCl, pH 8.5
-
1 mM NAD+
-
0.1 mg/mL BSA
-
-
-
Enzyme Addition:
-
Add a suitable amount of purified HSD17B4 to the reaction mixture.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., 1-100 µM).
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Record the linear rate of the reaction (ΔA340/min).
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Experimental Workflow
Caption: Workflow for synthesis and use of this compound.
Data Presentation
Quantitative data from enzyme kinetic studies should be summarized in tables for clear comparison. Below is a template with hypothetical data for the D-3-hydroxyacyl-CoA dehydrogenase activity of HSD17B4 with this compound.
Table 1: Hypothetical Kinetic Parameters of HSD17B4 with this compound
| Parameter | Value | Units |
| Km | 15 | µM |
| Vmax | 50 | nmol/min/mg |
| kcat | 0.05 | s⁻¹ |
| kcat/Km | 3.3 x 10³ | M⁻¹s⁻¹ |
| Optimal pH | 8.5 | - |
| Optimal Temperature | 37 | °C |
Note: The values presented in this table are for illustrative purposes only and should be determined experimentally.
Applications in Drug Development
-
High-Throughput Screening (HTS): The described enzyme assay can be adapted for a microplate format to screen for inhibitors or activators of HSD17B4. Such compounds could be potential therapeutics for peroxisomal disorders.
-
Mechanism of Action Studies: For identified hit compounds, this assay can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to establish structure-activity relationships.
-
Disease Modeling: In cell-based models of peroxisomal disorders, the metabolism of this compound can be traced to evaluate the efficacy of therapeutic interventions.
The protocols and information provided herein offer a framework for the utilization of this compound as a substrate to study the enzymes of peroxisomal β-oxidation, particularly the D-bifunctional protein (HSD17B4). These assays are valuable tools for basic research into VLCFA metabolism and for the discovery and development of new drugs targeting related metabolic diseases.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Very-Long-Chain Fatty Acyl-CoA Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates involved in a myriad of cellular processes, including lipid synthesis, energy metabolism, and cellular signaling.[1] Dysregulation of VLCFA-CoA metabolism is implicated in several metabolic diseases, such as X-linked adrenoleukodystrophy (X-ALD), making the accurate profiling of these molecules essential for disease diagnosis, understanding pathophysiology, and for the development of novel therapeutics.[2] These application notes provide detailed protocols for the extraction, and analysis of VLCFA-CoAs from biological samples using state-of-the-art analytical techniques.
Analytical Techniques Overview
The analysis of VLCFA-CoAs is primarily accomplished through liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS is often preferred for the analysis of intact acyl-CoAs, while GC-MS is a powerful technique for profiling the fatty acid composition after hydrolysis of the acyl-CoA thioester bond.[3][4]
Experimental Protocols
Protocol 1: VLCFA-CoA Extraction from Mammalian Cells using Solvent Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.[5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (MeOH)
-
Internal standards (e.g., deuterated acyl-CoA standards)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold MeOH (pre-spiked with internal standards) and scrape the cells.[5]
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold MeOH (pre-spiked with internal standards).[5]
-
-
Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Incubation: Incubate the lysate at -80°C for 15 minutes to facilitate complete protein precipitation.[5]
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[5]
Protocol 2: Solid-Phase Extraction (SPE) of VLCFA-CoAs from Plasma
This protocol provides a cleaner extract compared to solvent precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[7]
Materials:
-
Plasma sample
-
Acetonitrile (ACN)
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (MeOH)
-
Elution solvent (e.g., 2-propanol)[8]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of ACN to one volume of plasma. Vortex and centrifuge to pellet the proteins.[9]
-
SPE Column Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of MeOH followed by equilibration with 1 mL of water.[7]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is 1 mL of water followed by 1 mL of 50% MeOH in water.
-
Elution: Elute the acyl-CoAs from the cartridge using 1 mL of an appropriate organic solvent like 2-propanol.[8]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of VLCFA-CoAs
This is a general workflow for the analysis of VLCFA-CoA extracts.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for targeted quantification.
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A neutral loss scan of 507 Da can also be employed for profiling of complex acyl-CoA mixtures.[10]
Protocol 4: GC-MS Analysis of Fatty Acid Profile from Acyl-CoAs
This protocol involves the hydrolysis of the acyl-CoA thioester bond, followed by derivatization of the released fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[11]
Materials:
-
Acyl-CoA extract
-
Methanolic HCl or BF3-methanol
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Hydrolysis and Transesterification:
-
To the dried acyl-CoA extract, add 1 mL of 2% methanolic HCl.
-
Incubate at 80°C for 1 hour to hydrolyze the thioester bond and convert the fatty acids to FAMEs.
-
-
Extraction:
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).[12]
-
The oven temperature is programmed to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass spectra are acquired, and the fatty acids are identified by their retention times and fragmentation patterns compared to known standards.
-
Data Presentation
Table 1: Quantitative Data of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HeLa Cells (pmol/mg protein) | Fibroblasts (X-ALD) (relative abundance) |
| C16:0-CoA | 10.5 ± 1.2 | - |
| C18:0-CoA | 5.8 ± 0.7 | - |
| C18:1-CoA | 8.2 ± 1.0 | - |
| C24:0-CoA | 0.3 ± 0.05 | Significantly accumulated |
| C26:0-CoA | 0.1 ± 0.02 | Significantly accumulated |
| C26:1-CoA | Not detected | Most abundant VLCFA-CoA |
Data compiled from multiple sources. Absolute values can vary depending on cell type and culture conditions.[5][13]
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linear Dynamic Range | 0.05 - 100 pmol |
| Accuracy | 94.8 - 110.8% |
| Inter-run Precision (CV) | 2.6 - 12.2% |
| Intra-run Precision (CV) | 1.2 - 4.4% |
Data from Magnes et al., 2005.[10]
Visualizations
Applications in Drug Development
The analytical techniques described herein are pivotal in the field of drug development for diseases associated with aberrant VLCFA metabolism.
-
High-Throughput Screening: The developed LC-MS/MS methods can be adapted for high-throughput screening of compound libraries to identify molecules that can lower the accumulation of VLCFA-CoAs in patient-derived cells.
-
Mechanism of Action Studies: These protocols can be employed to investigate how lead compounds affect the synthesis, degradation, and downstream signaling of VLCFA-CoAs, thereby elucidating their mechanism of action.
-
Biomarker Discovery and Validation: Accurate quantification of specific VLCFA-CoA species can aid in the discovery and validation of biomarkers for disease progression and therapeutic response. For instance, C26:0-lysophosphatidylcholine has been identified as a new biomarker for the diagnosis of X-ALD.
-
Preclinical and Clinical Studies: These analytical methods are essential for quantifying the pharmacodynamic effects of drug candidates on VLCFA-CoA levels in preclinical animal models and in clinical trials.
Conclusion
The precise and accurate profiling of very-long-chain fatty acyl-CoAs is crucial for advancing our understanding of their role in health and disease. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively analyze these important metabolites, ultimately facilitating the development of novel therapies for associated metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled (R)-3-Hydroxymontanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA, a C28 very-long-chain 3-hydroxy fatty acyl-CoA, is an important intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The study of its metabolic fate is crucial for understanding various physiological and pathological processes, including certain genetic metabolic disorders. Stable isotope labeling is a powerful technique for tracing the metabolic pathways of such molecules in detail. By introducing a stable isotope-labeled version of this compound into a biological system, researchers can track its conversion into downstream metabolites, thereby elucidating its metabolic pathways and fluxes.
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for the Analysis of Very-Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C22:0-CoA | 1122.7 | 615.4 | 35 |
| C24:0-CoA | 1150.8 | 643.5 | 35 |
| C26:0-CoA | 1178.8 | 671.5 | 35 |
| This compound (C28:0-OH) | 1190.8 | 683.5 | 35 |
| [U-¹³C₂₈]-(R)-3-hydroxymontanoyl-CoA | 1218.8 | 711.5 | 35 |
Note: The precursor ion typically corresponds to the [M+H]⁺ adduct. The product ion often results from the neutral loss of the phosphopantetheine moiety. Optimal parameters may vary depending on the specific LC-MS/MS instrument and experimental conditions.
Metabolic Pathway of this compound
This compound is primarily metabolized through the peroxisomal β-oxidation pathway, which is responsible for the degradation of very-long-chain fatty acids. The initial steps of this pathway are depicted below.
Caption: Peroxisomal β-oxidation of Montanoyl-CoA.
Experimental Workflow for Metabolic Tracing
A typical workflow for tracing the metabolism of stable isotope-labeled this compound involves several key steps, from the synthesis of the labeled compound to the final data analysis.
Caption: Experimental workflow for metabolic tracing.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₂₈]-(R)-3-Hydroxymontanoyl-CoA
This protocol is adapted from general methods for the synthesis of ¹³C-labeled 3-hydroxy fatty acids and their subsequent conversion to CoA thioesters.
Materials:
-
[U-¹³C₂₆]-1-bromohexacosane
-
Diethyl [¹³C₂]malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvents (Ethanol, Diethyl ether, Tetrahydrofuran)
Procedure:
-
Synthesis of [U-¹³C₂₈]-Montanoic Acid:
-
React [U-¹³C₂₆]-1-bromohexacosane with diethyl [¹³C₂]malonate in the presence of sodium ethoxide in anhydrous ethanol.
-
Saponify the resulting diethyl ester with potassium hydroxide.
-
Acidify the reaction mixture to yield [U-¹³C₂₈]-montanoic acid.
-
Purify the product by recrystallization or column chromatography.
-
-
Synthesis of [U-¹³C₂₈]-(R)-3-Hydroxymontanoic Acid:
-
Convert the [U-¹³C₂₈]-montanoic acid to its corresponding acid chloride.
-
Perform an asymmetric reduction of the acid chloride to the corresponding alcohol.
-
This step requires a suitable chiral reducing agent to ensure the (R)-stereochemistry.
-
-
Activation and Coupling to Coenzyme A:
-
Activate the carboxyl group of [U-¹³C₂₈]-(R)-3-hydroxymontanoic acid using DCC and NHS in anhydrous THF to form an NHS ester.
-
React the NHS ester with Coenzyme A trilithium salt in a suitable buffer (e.g., sodium bicarbonate) to form the final product.
-
Purify the [U-¹³C₂₈]-(R)-3-hydroxymontanoyl-CoA by reversed-phase HPLC.
-
Protocol 2: Cell Culture and Labeling
This protocol describes the introduction of the labeled compound into cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, fibroblasts)
-
Appropriate cell culture medium and supplements
-
[U-¹³C₂₈]-(R)-3-hydroxymontanoyl-CoA stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of [U-¹³C₂₈]-(R)-3-hydroxymontanoyl-CoA. The final concentration should be optimized based on the cell type and experimental goals.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.
Protocol 3: Metabolite Extraction
This protocol details the quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.
-
Add ice-cold 80% methanol to the culture plate to quench all enzymatic activity.
-
-
Cell Lysis and Collection:
-
Use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Metabolite Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 4: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of labeled and unlabeled acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected downstream metabolites (both labeled and unlabeled forms). Refer to Table 1 for representative m/z values.
-
-
Data Acquisition: Acquire data over the entire chromatographic run.
Protocol 5: Data Analysis
The final step involves processing the raw LC-MS/MS data to determine the extent of isotopic labeling and calculate metabolic flux.
Software:
-
Mass spectrometer vendor-specific software for peak integration.
-
Software for isotopic correction and metabolic flux analysis (e.g., INCA, Metran).
Procedure:
-
Peak Integration: Integrate the peak areas for the MRM transitions of all targeted labeled and unlabeled metabolites.
-
Isotopic Enrichment Calculation: Correct for the natural abundance of stable isotopes and calculate the fractional enrichment of ¹³C in each metabolite pool at each time point.
-
Metabolic Flux Analysis: Use the time-course labeling data to perform metabolic flux analysis, which involves fitting the data to a metabolic model to estimate the rates of the reactions in the pathway.
Conclusion
The use of stable isotope-labeled this compound is a powerful approach to delineate its metabolic fate within complex biological systems. The protocols and data presented here provide a robust framework for researchers to design and execute metabolic tracing experiments, ultimately contributing to a deeper understanding of very-long-chain fatty acid metabolism in health and disease.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (R)-3-Hydroxymontanoyl-CoA for In Vitro Studies
For researchers, scientists, and drug development professionals working with the ultra-long-chain fatty acyl-CoA, (R)-3-hydroxymontanoyl-CoA, achieving sufficient solubility in aqueous buffers for in vitro assays can be a significant challenge. Its long C28 acyl chain imparts strong hydrophobic properties, leading to poor solubility and a tendency to form micelles, which can interfere with experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues and offers detailed experimental protocols to aid in the successful design and execution of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) part (the Coenzyme A head group) and a very large, hydrophobic (water-fearing) part (the C28 hydroxymontanoyl acyl chain). In aqueous solutions, the hydrophobic tails of these molecules tend to aggregate to minimize their contact with water, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This self-aggregation significantly reduces the concentration of monomeric acyl-CoA available to interact with enzymes in your assay, and can also lead to precipitation. The extremely long acyl chain of this compound results in a very low CMC, making solubility issues particularly pronounced.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
Q3: What are the general strategies to improve the solubility of this compound?
A3: There are three primary strategies to enhance the solubility of very-long-chain acyl-CoAs for in vitro studies:
-
Use of Organic Co-solvents: Small amounts of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can help to disrupt the hydrophobic interactions between the acyl chains and increase solubility.
-
Inclusion of Detergents: Non-ionic or zwitterionic detergents can be used to form mixed micelles with the acyl-CoA, keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic acyl chain of the acyl-CoA, forming an inclusion complex that is more soluble in water.
Q4: How should I store my this compound stock solutions?
A4: Due to the lability of the thioester bond, long-chain acyl-CoAs are susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare small aliquots of a concentrated stock solution in an appropriate solvent (see protocols below) and store them at -80°C under an inert gas (like argon or nitrogen) to minimize oxidation and hydrolysis. Avoid repeated freeze-thaw cycles. Stored solutions should be used within a short period (e.g., up to one week), and their integrity should be checked periodically.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms when adding this compound to the assay buffer. | The concentration of the acyl-CoA is above its solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound in the assay. - Prepare the stock solution using one of the solubilization methods described in the protocols below (e.g., with a co-solvent, detergent, or cyclodextrin). - Ensure the stock solution is added to the assay buffer with vigorous mixing to facilitate dispersion. - Pre-warm the assay buffer to slightly above room temperature (if the enzyme is stable at that temperature) to potentially increase solubility. |
| Inconsistent or non-reproducible enzyme activity. | - Aggregation or micelle formation of the substrate. - Degradation of the this compound stock solution. | - Work at concentrations below the expected CMC. If this is not possible, ensure consistent preparation of the substrate solution to have a reproducible micellar state. - Prepare fresh stock solutions for each experiment. - Check the integrity of your stock solution using a suitable analytical method (e.g., HPLC). - Consider the impact of the solubilizing agent on your enzyme's activity (see Q5 in FAQs). |
| Low or no enzyme activity. | - The enzyme may not be active on the micellar form of the substrate. - The solubilizing agent (co-solvent, detergent) is inhibiting the enzyme. | - Try different solubilization methods to find one that is compatible with your enzyme. - Perform control experiments to determine the effect of the solubilizing agent alone on enzyme activity. - Optimize the concentration of the solubilizing agent to the minimum required for solubility. |
| Assay background is high. | The solubilizing agent is interfering with the detection method. | - Run a control with the assay buffer and the solubilizing agent (without the substrate or enzyme) to check for background signal. - Choose a solubilizing agent that is known to have low interference with your assay's detection method (e.g., fluorescence, absorbance). |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for in vitro studies. It is crucial to empirically determine the optimal method for your specific experimental system.
Protocol 1: Solubilization using an Organic Co-solvent (DMSO or Ethanol)
This method is often the first to be tried due to its simplicity. However, the concentration of the organic solvent must be carefully controlled to avoid denaturing the enzyme.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Your aqueous assay buffer
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out a small, precise amount of this compound in a microfuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex thoroughly until the solid is completely dissolved. The solution may appear slightly hazy, which is acceptable at this stage. Gentle warming (to no more than 30-37°C) can aid dissolution.
-
-
Prepare working solutions:
-
Serially dilute the concentrated stock solution with your aqueous assay buffer to the desired final concentrations.
-
It is critical to add the stock solution to the buffer with vigorous vortexing to ensure rapid dispersion and prevent precipitation.
-
The final concentration of the organic co-solvent in the assay should be kept as low as possible, ideally below 1% (v/v), to minimize its effect on enzyme activity.
-
Quantitative Data Summary: Co-solvent Concentration Effects
| Co-solvent | Typical Starting Concentration in Stock | Recommended Final Concentration in Assay | Potential Issues |
| DMSO | 1 - 10 mM | < 1% (v/v) | Can inhibit some enzymes. May affect membrane integrity in cell-based assays. |
| Ethanol | 1 - 10 mM | < 1% (v/v) | Can denature proteins at higher concentrations. |
Protocol 2: Solubilization using a Non-ionic Detergent (Triton X-100)
Detergents can effectively solubilize hydrophobic molecules by incorporating them into micelles. Triton X-100 is a commonly used non-ionic detergent.
Materials:
-
This compound (solid)
-
Triton X-100 (10% stock solution in water)
-
Your aqueous assay buffer
Procedure:
-
Prepare a detergent-containing stock solution:
-
Weigh out this compound.
-
Dissolve it in your assay buffer containing a concentration of Triton X-100 that is above its CMC (the CMC of Triton X-100 is approximately 0.015% or 0.24 mM). A final Triton X-100 concentration of 0.05% to 0.1% in the stock solution is a good starting point.
-
Vortex and sonicate briefly in a water bath to aid dissolution.
-
-
Prepare working solutions:
-
Dilute the stock solution with the assay buffer (containing the same concentration of Triton X-100) to the desired final concentrations.
-
Quantitative Data Summary: Detergent Concentration Effects
| Detergent | CMC | Recommended Concentration for Solubilization | Potential Issues |
| Triton X-100 | ~0.24 mM (~0.015% w/v) | 0.05% - 0.5% (w/v) | Can inhibit some enzymes and interfere with certain assay formats. May need to be removed for downstream applications.[1] |
Protocol 3: Solubilization using Methyl-β-cyclodextrin
Methyl-β-cyclodextrin (MβCD) is a water-soluble cyclic oligosaccharide that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound (solid)
-
Methyl-β-cyclodextrin (MβCD)
-
Your aqueous assay buffer
Procedure:
-
Prepare an MβCD solution:
-
Dissolve MβCD in your assay buffer to a desired concentration (e.g., 10-50 mM).
-
-
Form the inclusion complex:
-
Add the solid this compound directly to the MβCD solution.
-
Vortex and incubate the mixture, with shaking, for at least 30 minutes at room temperature to allow for the formation of the inclusion complex. Gentle warming can facilitate this process.
-
-
Prepare working solutions:
-
The resulting solution can be used directly or diluted further with the assay buffer as needed.
-
Quantitative Data Summary: MβCD Concentration Effects
| Cyclodextrin | Typical Molar Ratio (MβCD:Acyl-CoA) | Recommended MβCD Concentration | Potential Issues |
| Methyl-β-cyclodextrin (MβCD) | 10:1 to 100:1 | 1 - 10 mM | Can extract lipids from cell membranes in cell-based assays. May affect enzyme conformation and activity. |
Visualization of Experimental Workflows
Logical Flow for Selecting a Solubilization Method
Caption: A decision-making workflow to guide the selection of an appropriate solubilization method.
General Protocol Workflow for Preparing this compound Solution
References
Technical Support Center: Mass Spectrometry of Very-Long-Chain Acyl-CoAs
Welcome to the technical support center for the mass spectrometry analysis of very-long-chain acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mass spectrometry of very-long-chain acyl-CoAs?
The analysis of VLCFA-CoAs by mass spectrometry presents several challenges due to their unique physicochemical properties. These include:
-
Low cellular abundance: VLCFA-CoAs are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Poor ionization efficiency: The long acyl chain makes these molecules relatively nonpolar, which can lead to suppression of ionization in electrospray ionization (ESI).
-
In-source fragmentation: The lability of the thioester bond can cause fragmentation within the ion source, complicating data interpretation.
-
Co-elution of isomers: Different VLCFA-CoA isomers with the same mass can be difficult to separate chromatographically, leading to challenges in identification and quantification.
-
Sample stability: VLCFA-CoAs are susceptible to degradation by cellular enzymes and chemical hydrolysis, necessitating careful sample handling and preparation.
Q2: Which ionization mode, positive or negative, is better for VLCFA-CoA analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of VLCFA-CoAs. However, positive ion mode is often preferred due to its higher sensitivity.[1] In positive ion mode, VLCFA-CoAs typically form protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) of these precursor ions often results in a characteristic neutral loss of 507 Da, which corresponds to the loss of the phosphoadenosine diphosphate (B83284) portion of the coenzyme A moiety.[2][3][4] This specific neutral loss is highly useful for selective detection and quantification using neutral loss scans or multiple reaction monitoring (MRM). While negative ion mode can also be used, positive ion mode has been reported to be approximately three times more sensitive for some acyl-CoA species.[1]
Q3: How can I improve the sensitivity of my VLCFA-CoA analysis?
To enhance the sensitivity of your analysis, consider the following strategies:
-
Optimize sample preparation: Efficient extraction and enrichment of VLCFA-CoAs from the sample matrix are crucial. Solid-phase extraction (SPE) can be an effective cleanup step.[3][4]
-
Choose the right chromatography: Ultra-performance liquid chromatography (UPLC) with smaller particle size columns (e.g., 1.7 µm) can improve peak shape, resolution, and signal-to-noise ratio.[5]
-
Optimize ESI source parameters: Fine-tuning parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage can significantly impact ionization efficiency.
-
Utilize sensitive MS scan modes: For triple quadrupole mass spectrometers, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) offers the highest sensitivity and selectivity for quantification.[5] For high-resolution mass spectrometers, parallel reaction monitoring (PRM) can be employed.
-
Use appropriate internal standards: The use of stable isotope-labeled or odd-chain acyl-CoA internal standards is essential for accurate quantification and to correct for variations in extraction efficiency and matrix effects.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of VLCFA-CoAs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low signal for VLCFA-CoAs | Inefficient extraction: The analytes are not being effectively extracted from the sample matrix.Degradation of analytes: VLCFA-CoAs have degraded during sample preparation or storage.Poor ionization: Suboptimal ESI source conditions or matrix suppression.Incorrect MS parameters: The mass spectrometer is not set to detect the correct precursor and product ions. | Optimize extraction protocol: Use a validated extraction method, potentially including a solid-phase extraction (SPE) step.[3][4]Ensure proper sample handling: Keep samples on ice during preparation and store extracts at -80°C. Add antioxidants if necessary.Optimize ESI source parameters: Perform tuning and optimization using a VLCFA-CoA standard.Verify MS parameters: Check the precursor and product ion m/z values for your target analytes. For positive mode, look for the neutral loss of 507 Da.[2][3][4] |
| Poor peak shape (tailing, fronting, or broad peaks) | Inappropriate column chemistry: The stationary phase is not suitable for VLCFA-CoA separation.Suboptimal mobile phase: The pH or organic solvent composition of the mobile phase is not ideal.Column overloading: Too much sample has been injected onto the column.Column degradation: The column performance has deteriorated over time. | Select a suitable column: C8 or C18 reversed-phase columns are commonly used.[1][3][5]Optimize mobile phase: Adjust the gradient profile and consider additives like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to improve peak shape.[1][3][5]Reduce injection volume or sample concentration. Replace the column with a new one. |
| High background noise | Contaminated mobile phase or LC system: Impurities in the solvents or tubing can contribute to high background.Matrix effects: Co-eluting compounds from the sample matrix are interfering with the signal.Dirty ion source: The ESI source is contaminated. | Use high-purity solvents and flush the LC system. Improve sample cleanup: Incorporate an additional cleanup step like SPE or liquid-liquid extraction.Clean the ion source according to the manufacturer's instructions. |
| Inconsistent retention times | Unstable pump performance: Fluctuations in the LC pump flow rate.Column temperature variations: The column oven is not maintaining a consistent temperature.Changes in mobile phase composition: Improperly prepared or degraded mobile phase. | Service the LC pumps. Ensure the column oven is functioning correctly. Prepare fresh mobile phase daily. |
| Inaccurate quantification | Lack of appropriate internal standard: No or an unsuitable internal standard is being used.Non-linear calibration curve: The calibration curve is not linear over the desired concentration range.Matrix effects: Ion suppression or enhancement is affecting the analyte signal. | Use a stable isotope-labeled or odd-chain acyl-CoA internal standard that closely mimics the behavior of the analyte.[1][5]Prepare a new calibration curve with appropriate standards and a suitable concentration range.Assess and correct for matrix effects: Use a matrix-matched calibration curve or the standard addition method. |
Experimental Protocols
Sample Preparation: Extraction of VLCFA-CoAs from Mammalian Cells
This protocol is adapted from published methods for the extraction of acyl-CoAs from cell culture.[1]
-
Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:chloroform:water with an appropriate internal standard) to the cell pellet.
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 30 seconds on ice.
-
Phase Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the acyl-CoAs into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of VLCFA-CoAs
The following are example parameters for an LC-MS/MS method.[1][5]
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water/Acetonitrile (85:15, v/v) with 0.05% Triethylamine (TEA).[1]
-
Mobile Phase B: Water/Acetonitrile (10:90, v/v) with 0.05% Triethylamine (TEA).[1]
-
Gradient:
-
0-5 min: 100% A
-
5-19 min: Linear gradient to 50% B
-
19-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Return to 100% A
-
26-31 min: Re-equilibration at 100% A
-
-
Flow Rate: 200 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 350°C.[1]
-
Nebulizer Gas (N2): 35 arbitrary units.[1]
-
Desolvation Gas (N2): 25 arbitrary units.[1]
-
ESI Needle Voltage: 5.5 kV.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Nitrogen.
Table 1: Example MRM Transitions for Selected Very-Long-Chain Acyl-CoAs (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C20:0-CoA | 1062.5 | 555.5 | 50 |
| C22:0-CoA | 1090.6 | 583.6 | 55 |
| C24:0-CoA | 1118.6 | 611.6 | 60 |
| C24:1-CoA | 1116.6 | 609.6 | 60 |
| C26:0-CoA | 1146.7 | 639.7 | 65 |
| C26:1-CoA | 1144.7 | 637.7 | 65 |
Note: The product ion corresponds to the precursor ion after the neutral loss of 507 Da. Collision energies are instrument-dependent and require optimization.
Visualizations
Caption: Experimental workflow for VLCFA-CoA analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrophobic Acyl-CoA Extraction Efficiency
Welcome to the technical support center for optimizing the extraction efficiency of hydrophobic acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main challenges in extracting hydrophobic acyl-CoAs?
A1: The primary challenges in extracting hydrophobic acyl-CoAs stem from their inherent chemical properties and low cellular abundance. These molecules are amphiphilic, containing a long hydrophobic acyl chain and a hydrophilic Coenzyme A moiety, which makes their extraction and analysis complex.[1] Key challenges include:
-
Low Abundance: Acyl-CoAs are present at very low concentrations within cells, making their detection difficult without efficient extraction and enrichment steps.[2]
-
Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation, requiring rapid sample processing and low temperatures.[2][3]
-
Poor Solubility: Long-chain acyl-CoAs have limited solubility in aqueous solutions, which can lead to precipitation and loss during extraction.[4]
-
Matrix Effects: The complex biological matrix can interfere with both extraction and downstream analysis, such as mass spectrometry.[5]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low yields of long-chain acyl-CoAs are a common issue. The following are potential causes and troubleshooting steps:
-
Inefficient Cell Lysis and Homogenization: Ensure complete disruption of cells or tissues to release the acyl-CoAs. Sonication on ice or the use of a glass homogenizer is recommended.[6][7]
-
Degradation of Acyl-CoAs: To minimize degradation, work quickly and keep samples on ice or at 4°C throughout the procedure.[4] Use high-purity, fresh solvents to prevent chemical degradation.[4] Incorporating an internal standard early in the workflow can help monitor recovery.[4]
-
Suboptimal Solvent System: The choice of extraction solvent is critical. A mixed organic-aqueous solvent is often effective. For instance, a mixture of acetonitrile (B52724), isopropanol, and methanol (B129727) can be used.[7] Some protocols utilize an acidic buffer (e.g., potassium phosphate (B84403) at pH 4.9) during homogenization, followed by organic solvent extraction.[4][8]
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for purification, ensure the column is properly conditioned and not allowed to dry out before sample loading.[4] Optimize the wash and elution steps to ensure that your compounds of interest are retained and then efficiently eluted.[4]
-
Precipitation of Long-Chain Species: Hydrophobic acyl-CoAs can precipitate in highly aqueous solutions. Ensure your final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[4]
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[4] Subsequent storage at -80°C is crucial to minimize enzymatic activity that can degrade acyl-CoAs.[4] It is also important to minimize the number of freeze-thaw cycles, as this can lead to significant analyte loss.[4]
Q4: Which solvents are best for solubilizing and extracting hydrophobic acyl-CoAs?
A4: Due to the amphiphilic nature of acyl-CoAs, a combination of polar and non-polar solvents is generally most effective.
-
For Extraction: Mixtures of acetonitrile and/or methanol with water or an acidic buffer are commonly used.[9] For instance, a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water has been shown to be effective for a broad range of acyl-CoA species.[9] Another approach involves homogenization in a potassium phosphate buffer followed by extraction with acetonitrile and 2-propanol.[8]
-
For Reconstitution: After drying down the extract, reconstitution in a solvent compatible with your analytical method is key. Common choices include methanol or a 50:50 mixture of methanol and 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes the recovery rates of long-chain acyl-CoAs using different extraction and purification strategies.
| Extraction Method | Purification Method | Tissue/Cell Type | Reported Recovery Rate | Reference |
| Acetonitrile/2-propanol followed by potassium phosphate buffer | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [10] |
| KH2PO4 buffer, 2-propanol, and acetonitrile | Oligonucleotide purification column | Rat Tissues (Heart, Kidney, Muscle) | 70-80% | [8] |
| Chloroform/methanol/water two-phase extraction with high salt | Addition of acyl-CoA-binding protein | Not specified | ~55% (with protein), ~20% (without) | [11] |
| Reserve Bligh-Dyer (methanolic aqueous phase) | C18 solid-phase extraction | Canine Renal Cortex, Murine Liver | Not quantified, but sensitive to pmol level | [12] |
Experimental Protocols
Protocol: Extraction of Hydrophobic Acyl-CoAs from Mammalian Tissues
This protocol is a synthesized method based on established procedures for the extraction of long-chain acyl-CoAs, incorporating solid-phase extraction for enhanced purity.[4][8]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Internal standard (e.g., C17:0-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)
-
Methanol, HPLC grade
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of 2-propanol and homogenize again.
-
Add 5 mL of acetonitrile, vortex briefly, and incubate on ice for 10 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) - C18 example:
-
Conditioning: Condition a C18 SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[4][7]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.[3]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
The supernatant is now ready for analysis (e.g., LC-MS).
-
Visualizations
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Hydroxymontanoyl-CoA Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-hydroxymontanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other acyl-CoAs, is primarily due to its chemical and enzymatic instability. The high-energy thioester bond is susceptible to hydrolysis under non-optimal conditions. The main factors contributing to degradation are:
-
Enzymatic Degradation: Endogenous thioesterases, which are ubiquitous in cells, can rapidly hydrolyze the thioester bond.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH.[1]
-
Thermal Instability: Elevated temperatures can accelerate both enzymatic and chemical degradation.[1]
Q2: What is the optimal pH range for working with this compound?
A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH. The optimal pH range for the stability of acyl-CoA thioesters is between 2 and 6.[1] Extraction buffers are often adjusted to a pH of around 4.9.[1]
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is highly critical. All steps of the sample preparation, including homogenization, extraction, and centrifugation, should be performed on ice or at 0-4°C to minimize enzymatic activity and chemical degradation.[1] For long-term storage, extracts should be kept as dry pellets at -80°C.[2]
Q4: How can I effectively stop enzymatic activity at the start of my sample preparation?
A4: Rapidly quenching metabolic activity is the first and most crucial step. This can be achieved by:
-
Solvent Quenching: Immediately homogenizing the sample in an ice-cold solvent, such as 80% methanol (B129727) or a solution containing an acid like 5-sulfosalicylic acid (SSA).[2][3]
-
Liquid Nitrogen Quenching: For cultured cells or tissues, snap-freezing in liquid nitrogen is an effective method to halt enzymatic processes instantly.[4]
Q5: What are the recommended methods for extracting this compound?
A5: Common extraction methods for acyl-CoAs include:
-
Solvent Precipitation: This is a simple and fast method involving protein precipitation with a solvent like 80% methanol.[3]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner samples by reducing matrix effects, which is beneficial for downstream analysis like LC-MS/MS.[2][3] However, care must be taken to optimize the SPE method to ensure good recovery of very-long-chain acyl-CoAs.[2]
Q6: I am observing low or no signal for this compound in my LC-MS/MS analysis. What could be the issue?
A6: Low or no signal can be due to several factors:
-
Sample Degradation: Ensure that all sample preparation steps were performed quickly and at low temperatures with appropriate pH.[2]
-
Poor Extraction Recovery: Very-long-chain acyl-CoAs may have different solubility properties. You may need to adjust the solvent system for extraction.
-
Matrix Effects: Co-extracted substances can suppress the ionization of your target molecule in the mass spectrometer.[2] Consider a sample cleanup step like SPE.[2]
-
Instrumental Issues: Confirm that the LC-MS/MS method is optimized for detecting very-long-chain acyl-CoAs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of this compound | Enzymatic degradation during sample lysis. | Immediately quench metabolic activity with ice-cold solvents or liquid nitrogen.[2][4] |
| Chemical hydrolysis due to incorrect pH. | Use an acidic extraction buffer with a pH between 4 and 6.[1] | |
| Thermal degradation. | Keep samples on ice at all times during preparation.[1] | |
| Inefficient extraction of a very-long-chain acyl-CoA. | Optimize the extraction solvent system. Consider adding a less polar solvent to improve solubility. | |
| High Variability Between Replicates | Inconsistent timing in sample processing. | Standardize all incubation and waiting times during the protocol. |
| Incomplete inactivation of enzymes. | Ensure thorough mixing of the sample with the quenching solution. | |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA to normalize for extraction variability.[2] | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase composition. | Use ion-pairing agents or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve peak shape.[2] |
| Issues with the analytical column. | Ensure the column is appropriate for very-long-chain fatty acyl-CoAs (e.g., a C18 reversed-phase column).[3] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cell Culture
-
Cell Quenching:
-
Aspirate the culture medium.
-
Immediately add ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Homogenization:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with a low concentration of ammonium acetate).[3]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an equilibration with an aqueous buffer.
-
-
Sample Loading:
-
Load the clarified sample extract (from Protocol 1, step 3) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a high-aqueous buffer to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[3]
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen and reconstitute as described in Protocol 1.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting low signal issues.
Caption: A typical experimental workflow for sample preparation.
References
troubleshooting low signal intensity of (R)-3-hydroxymontanoyl-CoA in LC-MS
Technical Support Center: (R)-3-hydroxymontanoyl-CoA Analysis
Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges associated with this ultra-long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the LC-MS analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low or completely absent?
A1: Low signal intensity for an ultra-long-chain acyl-CoA like this compound is a common issue that can stem from several factors:
-
Inefficient Ionization: Due to its large size and long alkyl chain, this molecule can have poor ionization efficiency in electrospray ionization (ESI). The mobile phase composition is critical for effective protonation.[1]
-
Sample Degradation: Acyl-CoAs are susceptible to chemical and enzymatic hydrolysis, especially in aqueous solutions that are not pH-controlled or are kept at room temperature for extended periods.[2]
-
Poor Recovery During Sample Preparation: The molecule can be lost during protein precipitation or solid-phase extraction (SPE) steps if the methods are not optimized for very-long-chain species.[3]
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of the precursor ion, product ions, or collision energy will result in poor sensitivity.[2]
-
Chromatographic Issues: Severe peak tailing and poor peak shape, common for long-chain acyl-CoAs, can decrease the signal-to-noise ratio and reduce apparent intensity.[4]
-
Ion Suppression: Co-eluting components from complex biological matrices can interfere with the ionization of the target analyte, significantly reducing its signal.[2]
Q2: How can I improve the ionization efficiency of this compound?
A2: Optimizing ionization is crucial. For most acyl-CoAs, positive ion electrospray (ESI) mode is approximately 3-fold more sensitive than negative ion mode.[1][5] To further enhance the signal:
-
Mobile Phase Additives: Use mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve protonation and the formation of the [M+H]⁺ ion.[1][6]
-
Source Parameters: Carefully optimize source parameters. Use the lowest possible source temperature to prevent in-source fragmentation or thermal degradation, while ensuring efficient desolvation. Adjust desolvation gas flow and nebulizer pressure to achieve a stable spray.[1][7]
-
Avoid Adduct Formation: The signal can be split between various adducts (e.g., [M+Na]⁺, [M+K]⁺). The presence of sodium or potassium salts in your sample or LC system can reduce the intensity of the desired [M+H]⁺ ion. Using ammonium-based salts as mobile phase additives can help minimize this effect.[5]
Q3: What are the correct MS/MS parameters for detecting this compound?
A3: Accurate MS/MS parameters are essential for selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: The molecular formula for this compound is C₄₉H₉₀N₇O₁₈P₃S.[8] Its monoisotopic mass is 1189.5276 Da. Therefore, the protonated precursor ion to target in Q1 is m/z 1190.53 .
-
Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns in positive ion mode.[3][9] The two most reliable transitions to monitor in Q3 are:
Q4: Can the sample preparation method significantly impact signal intensity?
A4: Yes, sample preparation is a critical step where significant analyte loss can occur.
-
Extraction: Protein precipitation is a common first step. Using 5-sulfosalicylic acid (SSA) can be advantageous as it often does not require subsequent removal by SPE, which can improve the recovery of polar analytes like CoA species.[3][10]
-
Solid-Phase Extraction (SPE): If SPE is used for cleanup and concentration, ensure the sorbent and elution solvents are appropriate for a very-long-chain, amphipathic molecule. Reverse-phase cartridges (e.g., C18) are commonly used.[9]
-
Preventing Degradation: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic and chemical degradation. Samples should be stored at -80°C until analysis.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal intensity for this compound.
Systematic Troubleshooting Workflow
Use the following workflow to systematically identify the source of the low signal.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Quantitative Data Summary
Table 1: Recommended Mass Spectrometry Parameters
This table provides optimized starting parameters for the analysis of this compound on a triple quadrupole mass spectrometer.[1][5][11]
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | Provides higher sensitivity for acyl-CoAs compared to negative mode.[5] |
| Precursor Ion (Q1) | m/z 1190.5 | Corresponds to the [M+H]⁺ ion of the analyte. |
| Product Ion 1 (Q3) | m/z 683.5 | Specific fragment retaining the acyl chain after neutral loss of 507 Da.[9] |
| Product Ion 2 (Q3) | m/z 428.1 | Common fragment corresponding to the CoA pantetheine (B1680023) phosphate (B84403) moiety.[3] |
| Dwell Time | 50 - 100 ms | Balances sensitivity with the number of points across the peak. |
| Collision Energy (CE) | 40 - 60 eV | Optimize empirically for maximum product ion intensity. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 100 - 130 °C | Keep as low as possible to prevent thermal degradation.[1] |
| Desolvation Temp. | 350 - 500 °C | Optimize for efficient solvent removal without degrading the analyte.[1] |
Experimental Protocols
This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound from biological tissue.
Protocol 1: Extraction from Tissue
This protocol is adapted from established methods for acyl-CoA analysis.[9][10]
-
Homogenization: Weigh ~50-100 mg of frozen tissue and homogenize it on ice in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Acetonitrile:Methanol:Water). Spike with an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).
-
Protein Precipitation: Add 80 µL of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Protocol 2: LC-MS/MS Analysis
This method uses reverse-phase chromatography for separation.[4][5]
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Table 2: Recommended LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway Context
This compound is an intermediate in the metabolism of very-long-chain fatty acids (VLCFAs).
Caption: Simplified overview of a peroxisomal β-oxidation cycle for VLCFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C49H90N7O18P3S | CID 72193786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
minimizing ion suppression effects for very-long-chain acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs), with a specific focus on minimizing ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for VLC-acyl-CoA analysis?
A: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a decreased response for the analyte of interest.[1][2] It happens when other components in the sample (the "matrix") co-elute with your VLC-acyl-CoAs and compete for ionization in the MS source.[3] This competition reduces the efficiency with which the VLC-acyl-CoA molecules are ionized, resulting in a lower signal, which can severely compromise the precision, accuracy, and sensitivity of your assay.[1][4] Given the complexity of biological samples where VLC-acyl-CoAs are measured, components like phospholipids (B1166683), salts, and proteins are common sources of ion suppression.[3][5][6]
Q2: How can I determine if my VLC-acyl-CoA signal is being affected by ion suppression?
A: The most direct method is to perform a post-column infusion experiment.[5][7] This involves infusing a standard solution of your analyte at a constant rate into the LC flow after the analytical column but before the mass spectrometer. You then inject a blank matrix sample (an extract from a sample that does not contain the analyte). If components from the blank matrix elute and cause a dip in the constant signal from your infused standard, you have identified a region of ion suppression.[7] By comparing this suppression profile to the retention time of your VLC-acyl-CoA, you can see if they overlap.[4][7]
Another simple method is to compare the signal response of an analyte spiked into a clean solvent versus the response of the same amount of analyte spiked into a prepared sample matrix. A significantly lower signal in the sample matrix indicates the presence of ion suppression.[4]
Q3: What are the most effective strategies to minimize ion suppression?
A: A multi-faceted approach is typically the most effective. The core strategies are:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation.[3][5][6]
-
Improve Chromatographic Separation: Adjust your LC method to separate the VLC-acyl-CoAs from the regions of ion suppression.[3] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or adjusting the flow rate.[3][8]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte to the SIL-IS, the variability caused by suppression can be compensated for, leading to more accurate and reliable quantification.[3][9] Odd-chain-length fatty acyl-CoAs can also serve as effective internal standards.[10]
-
Reduce Sample Concentration: Diluting the sample or injecting a smaller volume can reduce the amount of interfering species introduced into the system, though this may not be suitable for trace analysis.[1][2]
-
Select an Appropriate Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] If possible, testing your analytes with APCI may offer a solution.
Troubleshooting Guide: Low or Inconsistent VLC-acyl-CoA Signal
Problem: My signal for VLC-acyl-CoAs is unexpectedly low, variable, or disappears completely in certain samples.
This common issue can often be traced back to ion suppression. Follow this logical workflow to diagnose and resolve the problem.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the robust quantification of long-chain acyl-CoAs from tissue and can be applied to cell pellets.[8] The goal is to remove salts and phospholipids that cause significant ion suppression.
Protocol 2: LC-MS/MS Analysis of VLC-acyl-CoAs
This method provides high-resolution separation and sensitive detection of VLC-acyl-CoAs.[8][10]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 10 mM Ammonium Hydroxide (pH 10.5) or 100 mM Ammonium Formate (pH 5.0) in water with 2% acetonitrile.[8][11]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes to resolve different acyl-CoA species.
-
Column Temperature: 42°C.[11]
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer.[8]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: All acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) fragment).[11] Therefore, MRM transitions are set as [M+H]+ → [M+H-507]+. For example, for C26:0-CoA (m/z 1146.5), the transition would be 1146.5 → 639.5.
-
Table 1: Example MRM Transitions for Selected VLC-acyl-CoAs
| Acyl-CoA Species | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [M+H-507]+ |
| C24:0-CoA (Lignoceroyl-CoA) | 1118.5 | 611.5 |
| C24:1-CoA (Nervonoyl-CoA) | 1116.5 | 609.5 |
| C25:0-CoA (Internal Std) | 1132.5 | 625.5 |
| C26:0-CoA (Cerotoyl-CoA) | 1146.5 | 639.5 |
| C26:1-CoA | 1144.5 | 637.5 |
| Data derived from published methods analyzing very-long-chain species.[10] |
Table 2: Performance of a Validated LC-MS/MS Method for Acyl-CoA Quantification
This table summarizes the performance metrics from a validated method, demonstrating the accuracy and precision achievable when ion suppression is effectively managed.[8]
| Acyl-CoA Species | Accuracy (%) | Inter-run Precision (% CV) | Intra-run Precision (% CV) |
| C16:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C16:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:2-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| CV = Coefficient of Variation. Data represents the range of values across physiological concentrations.[8] |
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lctsbible.com [lctsbible.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-Hydroxy Fatty Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy fatty acyl-CoAs. The information is designed to help identify and resolve common purification artifacts and other challenges encountered during experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and purification of 3-hydroxy fatty acyl-CoAs.
FAQ 1: Unidentified Peaks in HPLC or LC-MS Analysis
Question: I am seeing unexpected peaks in my HPLC or LC-MS chromatogram after synthesizing my 3-hydroxy fatty acyl-CoA. What could they be?
Answer: Unidentified peaks are a common issue and can originate from several sources depending on your synthesis method.
-
For Chemical Synthesis (e.g., Mixed Anhydride (B1165640) Method):
-
Symmetrical Anhydrides: The formation of unwanted symmetrical anhydrides can occur, leading to byproducts.[1] To minimize this, ensure the carboxylic acid and the reactive acid derivative are mixed before the addition of a base.[1]
-
Byproducts from Activating Agents: If using activating agents like carbonyldiimidazole (CDI), byproducts such as urea (B33335) can form if the stoichiometry is not strictly controlled.[2]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial 3-hydroxy fatty acid and Coenzyme A.
-
Side Reactions with Coenzyme A: The free thiol group of Coenzyme A is highly reactive and can participate in side reactions.
-
-
For Enzymatic Synthesis:
-
Substrate-Related Impurities: The enzyme used may have broader substrate specificity than anticipated, leading to the conversion of impurities present in the starting material. For instance, in the enzymatic synthesis of BCAA-related 3-hydroxyacyl-CoAs, an unexpected peak was identified as 3-hydroxyvaleryl-CoA, an intermediate of odd-chain fatty acid oxidation, likely arising from a contaminant in the starting enoyl-CoA.[3]
-
Enzyme Inactivation/Degradation Products: If the enzyme is not stable under the reaction conditions, it can lead to incomplete or stalled reactions.
-
Byproducts of Coupled Reactions: If the synthesis involves a cascade of enzymatic reactions, intermediates may accumulate if one of the enzymes is rate-limiting.
-
-
General Causes:
-
Degradation of the Product: 3-hydroxyacyl-CoAs can be unstable. Primary degradation can occur via enzyme-mediated pyrophosphate hydrolysis.[4] Thioesters can also be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Contaminants from Purification Media: Solid-phase extraction (SPE) cartridges, particularly those with polypropylene (B1209903) barrels, can leach contaminants like palmitic and stearic acid.[5]
-
Oxidation: The thiol group of Coenzyme A can be oxidized to form disulfides, especially if the sample is not handled under anaerobic or reducing conditions.
-
FAQ 2: Low Yield of the Final Product
Question: My final yield of purified 3-hydroxy fatty acyl-CoA is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to issues in the synthesis, purification, or handling of the compound.
-
Synthesis-Related Issues:
-
Inefficient Acylation: In chemical synthesis, the acylation of Coenzyme A can be inefficient due to its low solubility in many organic solvents.[6] Using anhydrous solvents and ensuring complete activation of the fatty acid can improve yields.[6]
-
Enzyme Inhibition: In enzymatic synthesis, the product itself or byproducts might inhibit the enzyme, leading to a decrease in reaction rate over time.
-
Incorrect pH or Temperature: Both chemical and enzymatic reactions have optimal pH and temperature ranges. Deviation from these can significantly reduce the reaction rate and final yield.
-
-
Purification-Related Issues:
-
Poor Recovery from SPE: The recovery of acyl-CoAs from SPE cartridges can be variable. Optimization of the wash and elution steps is crucial. For example, a modified method for long-chain acyl-CoAs using an oligonucleotide purification column reported recoveries of 70-80%.
-
Co-elution with Impurities in HPLC: If the HPLC method is not well-optimized, the target compound may co-elute with impurities, leading to losses during fraction collection.
-
Adsorption to Surfaces: Acyl-CoAs can be "sticky" and adsorb to glass and plastic surfaces. Using low-adsorption tubes and glassware can help mitigate this.
-
-
Stability Issues:
-
Product Degradation: As mentioned previously, 3-hydroxyacyl-CoAs can degrade. It is important to work quickly, at low temperatures, and to store the final product appropriately (e.g., at -20°C or -70°C). Freezing minimizes the loss of activity of related enzymes, suggesting better stability of the substrate as well.
-
FAQ 3: Product Appears to be Degrading During Storage
Question: I've successfully synthesized and purified my 3-hydroxy fatty acyl-CoA, but it seems to be degrading over time, even when stored frozen. What could be happening?
Answer: Degradation during storage is a significant concern.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be accelerated by repeated freeze-thaw cycles or storage in buffers that are not at an optimal pH. It is recommended to store the compound in small aliquots to minimize freeze-thaw cycles.
-
Oxidation: The free thiol of any remaining Coenzyme A or the product itself can oxidize. Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.
-
Enzymatic Degradation: If the purified product contains trace amounts of contaminating enzymes from an enzymatic synthesis, these can degrade the product over time. Ensuring high purity of the final product is essential.
Data Presentation
Table 1: Comparison of Analytical Methods for 3-Hydroxyacyl-CoA Analysis
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Data summarized from a comparative guide for 3-Hydroxy-Octanoyl-CoA analysis.[1] |
Table 2: Common Purification Artifacts and Their Sources
| Artifact | Potential Source(s) | Recommended Analytical Method |
| Symmetrical Anhydrides | Chemical synthesis (mixed anhydride method) | LC-MS, NMR |
| Urea derivatives | Chemical synthesis using CDI | LC-MS |
| Unreacted 3-hydroxy fatty acid | Incomplete chemical or enzymatic synthesis | LC-MS, GC-MS (after derivatization) |
| Free Coenzyme A | Incomplete reaction, hydrolysis of product | HPLC-UV, LC-MS |
| CoA Disulfides | Oxidation of free Coenzyme A | LC-MS with and without reducing agent |
| Isomeric Byproducts | Enzymatic synthesis with impure substrates | LC-MS/MS |
| Palmitic/Stearic Acid | Leaching from SPE cartridges | GC-MS |
| Degradation Products (e.g., hydrolyzed thioester) | Improper handling or storage | LC-MS |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3-Hydroxyacyl-CoA
This protocol is a general guideline based on the synthesis of BCAA-related 3-hydroxyacyl-CoAs.[3]
-
Step 1: Acyl-CoA Synthesis from Enoyl Free Acid:
-
Combine the 2,3-enoyl free acid with Coenzyme A in a suitable buffer.
-
Add a purified recombinant CoA transferase (e.g., glutaconate coenzyme A-transferase, GctAB).[3]
-
Incubate at the optimal temperature for the enzyme until the reaction is complete, monitoring by HPLC or LC-MS.
-
-
Step 2: Hydration of the Enoyl-CoA:
-
To the reaction mixture from Step 1, add a purified recombinant enoyl-CoA hydratase (e.g., human short-chain enoyl-CoA hydratase, ECHS1).[3]
-
Incubate at the optimal temperature for the enzyme. The reaction involves the hydration of the double bond to form the 3-hydroxyacyl-CoA.[3]
-
Monitor the reaction progress by HPLC or LC-MS.
-
-
Step 3: Purification:
-
Purify the resulting 3-hydroxyacyl-CoA using reversed-phase HPLC. A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate (B84403) at pH 4.9) and an organic solvent like acetonitrile.
-
Protocol 2: Chemical Synthesis via Mixed Anhydride Method
This is a general protocol for thioester synthesis which can be adapted for 3-hydroxy fatty acyl-CoAs.
-
Step 1: Formation of the Mixed Anhydride:
-
Dissolve the 3-hydroxy fatty acid in an anhydrous solvent (e.g., THF, DMF).
-
Add a suitable acid chloride (e.g., pivaloyl chloride) or chloroformate (e.g., ethyl chloroformate).[1]
-
Cool the reaction mixture (e.g., to 0°C or below).
-
Slowly add a tertiary amine base (e.g., triethylamine, N-methylmorpholine) to the mixture of the carboxylic acid and the acid chloride to form the mixed anhydride.[1]
-
-
Step 2: Thioesterification:
-
In a separate flask, dissolve Coenzyme A (as a salt, e.g., trilithium salt) in an aqueous buffer at a slightly alkaline pH (e.g., 7.5-8.0).[6]
-
Slowly add the mixed anhydride solution from Step 1 to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed, monitoring by HPLC or LC-MS.
-
-
Step 3: Purification:
-
Acidify the reaction mixture to quench the reaction and precipitate any unreacted fatty acid.
-
Purify the 3-hydroxyacyl-CoA by reversed-phase HPLC as described in Protocol 1.
-
Visualizations
References
- 1. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
stability testing of (R)-3-hydroxymontanoyl-CoA in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-hydroxymontanoyl-CoA in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected stability data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after extraction from biological samples. | 1. Enzymatic degradation: Thioesterases present in the sample can rapidly degrade the acyl-CoA. 2. Chemical hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. 3. Suboptimal extraction solvent: The very-long-chain nature of the molecule may lead to poor solubility in certain solvents. | 1. Immediately quench enzymatic activity by flash-freezing the sample in liquid nitrogen or using an acidic quenching solution. 2. Maintain a slightly acidic pH (4.0-6.0) throughout the extraction process. Use buffers such as potassium phosphate (B84403) at pH 4.9. 3. Use a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) for efficient extraction. |
| Inconsistent results in stability studies. | 1. Temperature fluctuations: The stability of acyl-CoAs is highly temperature-dependent. 2. Variability in solvent quality: Impurities in solvents can catalyze degradation. 3. Inconsistent sample handling: Differences in the duration of exposure to ambient conditions can affect stability. | 1. Maintain samples at a constant, low temperature (e.g., on ice or at 4°C) during all experimental manipulations. For long-term storage, use temperatures of -20°C or -80°C. 2. Use high-purity, HPLC-grade solvents. 3. Standardize all sample handling procedures to ensure consistency. |
| Appearance of unexpected peaks in chromatograms during analysis. | 1. Degradation products: Hydrolysis of the thioester bond will produce coenzyme A and (R)-3-hydroxymontanoic acid. Oxidation of the hydroxyl group is also possible. 2. Solvent adducts: Reactive species in the solvent may form adducts with the analyte. | 1. Analyze for the presence of expected degradation products to confirm the degradation pathway. Use mass spectrometry for identification. 2. Ensure the use of fresh, high-purity solvents and minimize sample storage time in the autosampler. |
| Poor peak shape or low signal intensity in HPLC or LC-MS/MS analysis. | 1. Adsorption to surfaces: The long acyl chain can cause the molecule to adsorb to plasticware and column frits. 2. Poor ionization efficiency (MS): The molecule may not ionize well under the chosen conditions. | 1. Use polypropylene (B1209903) or silanized glassware to minimize adsorption. 2. Optimize mass spectrometry source parameters. The use of an ion-pairing agent in the mobile phase may improve peak shape and signal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of this compound?
A1: Aqueous solutions of this compound are most stable in a slightly acidic pH range of 4.0 to 6.0. Alkaline conditions (pH > 7.5) should be avoided as they promote the hydrolysis of the thioester bond.
Q2: How does temperature affect the stability of this compound?
A2: Like other acyl-CoA esters, this compound is sensitive to temperature. For short-term storage (a few hours), solutions should be kept on ice (0-4°C). For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, yielding coenzyme A and (R)-3-hydroxymontanoic acid. Enzymatic degradation by thioesterases is a major concern when working with biological samples. Oxidation of the hydroxyl group is another potential degradation route.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Due to its very-long-chain fatty acyl group, this compound has limited solubility in purely aqueous solutions. It is best dissolved in a mixture of an organic solvent (such as acetonitrile or methanol) and an acidic aqueous buffer. For analytical purposes, the mobile phase used for HPLC or LC-MS/MS is often a suitable solvent.
Q5: Are there any specific precautions to take when handling this compound?
A5: Yes. To minimize degradation, it is crucial to work quickly, maintain low temperatures, and use slightly acidic conditions. When working with biological extracts, immediate inactivation of enzymes is critical. For quantitative analysis, the use of an internal standard is recommended to account for any sample loss during preparation and analysis.
Data Presentation
Table 1: Expected Stability of this compound in Different Solvents at 4°C
| Solvent | Expected Stability (Half-life) | Primary Degradation Pathway |
| 50 mM Potassium Phosphate Buffer, pH 4.5 | > 24 hours | Minimal degradation |
| 50 mM Potassium Phosphate Buffer, pH 7.4 | < 12 hours | Hydrolysis |
| 50 mM Tris Buffer, pH 8.0 | < 6 hours | Hydrolysis |
| Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid | > 48 hours | Minimal degradation |
| Methanol/Water (50:50, v/v) with 0.1% Formic Acid | > 48 hours | Minimal degradation |
Table 2: Expected Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 4.5)
| Temperature | Expected Stability (Relative Degradation Rate) |
| -80°C | Very high (minimal degradation over months) |
| -20°C | High (stable for weeks to months) |
| 4°C | Moderate (stable for days) |
| 25°C (Room Temperature) | Low (significant degradation within hours) |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvents of interest (e.g., potassium phosphate buffer at various pH values, acetonitrile/water mixtures)
-
HPLC or LC-MS/MS system
-
Thermostated autosampler or incubator
-
Polypropylene vials
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).
-
Dilute the stock solution to the desired final concentration in the test solvents.
-
Aliquot the solutions into polypropylene vials.
-
Store the vials at the desired temperature (e.g., 4°C, 25°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot and analyze it by a validated analytical method (see Protocol 2).
-
Quantify the remaining concentration of this compound at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and half-life.
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the very-long-chain acyl-CoA.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Add a fixed concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog or a C17 acyl-CoA) to all standards and samples.
-
Inject the standards and samples onto the LC-MS/MS system.
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for stability testing of this compound.
Caption: this compound as an intermediate in beta-oxidation.
Validation & Comparative
Stereochemical Confirmation of Synthesized 3-Hydroxymontanoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the validation of synthesized chiral molecules. This guide provides a comparative overview of established methods for confirming the stereochemistry of 3-hydroxymontanoyl-CoA, a very-long-chain 3-hydroxyacyl-CoA.
The biological activity of chiral molecules is often highly dependent on their stereochemical configuration. In the context of fatty acid metabolism and related drug development, distinguishing between the (R)- and (S)-enantiomers of molecules like 3-hydroxymontanoyl-CoA is paramount. This guide compares two primary analytical approaches: enzymatic assays and chromatographic separations, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the stereochemistry of 3-hydroxymontanoyl-CoA depends on several factors, including the required sensitivity, sample purity, availability of instrumentation, and the need for absolute or relative configuration assignment. Below is a summary of the key performance characteristics of enzymatic and chromatographic methods.
| Feature | Enzymatic Assay (L-3-Hydroxyacyl-CoA Dehydrogenase) | Chiral Chromatography (HPLC/GC-MS) |
| Principle | Stereospecific enzymatic oxidation of the (S)-enantiomer. | Differential interaction of enantiomers with a chiral stationary phase. |
| Specificity | Highly specific for the (S)-enantiomer. | Dependent on the chiral stationary phase and derivatization. |
| Sensitivity | High (picomole level reported for shorter chains)[1]. | High, especially with MS detection (femtomole to picomole). |
| Quantitative | Yes, based on reaction rate or endpoint analysis. | Yes, based on peak area integration. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput, sample-by-sample analysis. |
| Instrumentation | Spectrophotometer or fluorometer. | HPLC or GC system, often coupled with a mass spectrometer. |
| Sample Prep | Minimal for pure samples; extraction needed for complex matrices. | Requires derivatization of the hydroxyl and/or carboxyl group. |
| Standards | Requires (S)-enantiomer for positive control/calibration. | Requires both (R) and (S) enantiomers for peak identification and calibration. |
| Limitations | Activity on very-long-chain substrates (C28) not well-documented. | Derivatization can be complex; availability of suitable chiral columns for C28. |
Experimental Protocols
Enzymatic Assay using L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This method relies on the stereospecificity of L-3-hydroxyacyl-CoA dehydrogenase, which catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The reaction can be monitored by the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
L-3-hydroxyacyl-CoA dehydrogenase (HADH) from porcine or bovine heart
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Synthesized 3-hydroxymontanoyl-CoA sample
-
(S)-3-hydroxyacyl-CoA standard (e.g., (S)-3-hydroxydecanoyl-CoA, for system suitability)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5) and 1 mM NAD+.
-
Add the synthesized 3-hydroxymontanoyl-CoA sample to the reaction mixture to a final concentration of 10-100 µM.
-
Equilibrate the mixture to 25°C in a cuvette.
-
Initiate the reaction by adding a known amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
A significant increase in absorbance indicates the presence of the (S)-enantiomer. The rate of the reaction can be compared to that of a known (S)-3-hydroxyacyl-CoA standard to estimate the concentration of the (S)-enantiomer in the sample. The absence of a reaction suggests the sample is predominantly the (R)-enantiomer or an inhibitor is present.
Chiral High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric (MS) Detection
This method involves the derivatization of the hydroxyl group of 3-hydroxymontanoyl-CoA to form diastereomers, which can then be separated on a standard achiral column, or more commonly, direct enantiomeric separation on a chiral stationary phase after derivatization of the carboxyl group. For very-long-chain fatty acids, direct analysis of the derivatized free fatty acid is often more practical than analyzing the CoA ester.
Materials:
-
Synthesized 3-hydroxymontanoyl-CoA sample
-
(R)- and (S)-3-hydroxymontanoic acid standards (if available)
-
Chiral derivatizing agent (e.g., (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol for fluorescent detection, or a chiral isocyanate for UV/MS detection)
-
HPLC system with a chiral column (e.g., amylose- or cellulose-based)
-
Mass spectrometer for detection
Procedure:
-
Hydrolysis of CoA Ester: Hydrolyze the synthesized 3-hydroxymontanoyl-CoA to the free fatty acid, 3-hydroxymontanoic acid, using a mild alkaline hydrolysis procedure.
-
Derivatization: React the hydroxyl group of the 3-hydroxymontanoic acid with a chiral derivatizing agent to form diastereomers, or derivatize the carboxyl group to improve chromatographic properties for separation on a chiral column.
-
Chromatographic Separation:
-
Inject the derivatized sample onto a suitable chiral HPLC column.
-
Use a mobile phase gradient optimized for the separation of the derivatized enantiomers (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase chromatography, or acetonitrile (B52724) and water for reversed-phase).
-
-
Detection:
-
Detect the separated enantiomers using a UV detector, fluorescence detector (if a fluorescent derivatizing agent is used), or a mass spectrometer.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of derivatized standards.
-
Quantify the relative amounts of each enantiomer by integrating the peak areas.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway and a general experimental workflow for the chromatographic analysis.
References
A Comparative Analysis of (R)- vs. (S)-3-Hydroxymontanoyl-CoA in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montanoyl-CoA, a saturated very-long-chain fatty acid (VLCFA) with a 28-carbon backbone, undergoes degradation in biological systems primarily within peroxisomes. The initial steps of β-oxidation introduce a hydroxyl group at the C3 position, leading to the formation of 3-hydroxymontanoyl-CoA. This intermediate can exist as two distinct stereoisomers: (R)-3-hydroxymontanoyl-CoA and (S)-3-hydroxymontanoyl-CoA. The stereochemistry at this C3 position dictates the subsequent metabolic fate of the molecule, engaging different enzymatic pathways with distinct substrate specificities. This guide provides a comparative analysis of these two isomers, summarizing their differential metabolism, the enzymes involved, and the experimental approaches for their characterization.
Data Presentation: Comparative Overview
| Feature | (S)-3-Hydroxymontanoyl-CoA | This compound |
| Primary Metabolic Pathway | Peroxisomal β-oxidation (L-specific pathway) | Peroxisomal β-oxidation (D-specific pathway) |
| Key Processing Enzyme | L-bifunctional protein (L-BP), also known as EHHADH | D-bifunctional protein (D-BP), also known as HSD17B4 |
| Enzymatic Activities | Processes the S-isomer through its L-3-hydroxyacyl-CoA dehydrogenase activity. | Processes the R-isomer through its D-3-hydroxyacyl-CoA dehydrogenase activity. |
| Metabolic Fate | Directly proceeds through the subsequent steps of β-oxidation. | Can directly proceed through the D-specific pathway or be converted to the S-isomer. |
| Interconversion | Can be formed from the R-isomer via 3-hydroxyacyl-CoA epimerase. | Can be converted to the S-isomer via 3-hydroxyacyl-CoA epimerase. |
Metabolic Pathways and Enzymatic Specificity
The degradation of very-long-chain fatty acids such as montanoyl-CoA is initiated in the peroxisomes, as they are too long to be directly processed by mitochondria.[1][2] The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acyl chain. The stereochemistry of the 3-hydroxyacyl-CoA intermediate is a critical determinant of the enzymatic machinery involved.
(S)-3-Hydroxymontanoyl-CoA Metabolism: The (S)-isomer is the substrate for the L-bifunctional protein (L-BP) . This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The L-3-hydroxyacyl-CoA dehydrogenase component of L-BP specifically recognizes and acts upon (S)-3-hydroxyacyl-CoAs, catalyzing their oxidation to 3-ketoacyl-CoAs.
This compound Metabolism: The (R)-isomer is a substrate for the D-bifunctional protein (D-BP) . This enzyme has enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. The D-3-hydroxyacyl-CoA dehydrogenase component of D-BP is specific for (R)-3-hydroxyacyl-CoAs.
Role of 3-Hydroxyacyl-CoA Epimerase: Peroxisomes also contain 3-hydroxyacyl-CoA epimerase , an enzyme that can interconvert (R)- and (S)-3-hydroxyacyl-CoA isomers.[3][4] This epimerase provides a crucial link between the L- and D-specific β-oxidation pathways, allowing for the metabolism of (R)-isomers through the L-specific pathway if necessary.
Figure 1. Differential metabolic pathways of (R)- and (S)-3-hydroxymontanoyl-CoA in peroxisomes.
Experimental Protocols
While specific protocols for 3-hydroxymontanoyl-CoA are not detailed in the literature, the following methodologies, adapted from studies on other long-chain 3-hydroxyacyl-CoAs, can be applied.
Enzymatic Assay for L- and D-bifunctional Protein Activity
This assay measures the dehydrogenase activity of L-BP and D-BP using their respective stereoisomeric substrates.
-
Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD⁺ solution
-
(S)-3-hydroxymontanoyl-CoA or this compound substrate (synthesized enzymatically or chemically)
-
Purified L-bifunctional protein or D-bifunctional protein, or cell lysate containing the enzymes.
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and NAD⁺ in a cuvette.
-
Add the enzyme source (purified protein or cell lysate).
-
Initiate the reaction by adding the (S)- or this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH production (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Chiral Separation and Quantification by LC-MS/MS
This method allows for the separation and sensitive detection of the (R) and (S) isomers.
-
Principle: The two stereoisomers are separated on a chiral stationary phase column using high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry (MS/MS).
-
Sample Preparation:
-
Extraction of acyl-CoAs from biological samples (e.g., cultured cells or tissue homogenates) using methods such as solid-phase extraction or solvent precipitation.
-
-
Chromatography:
-
Column: A chiral stationary phase column (e.g., amylose- or cellulose-based) capable of resolving long-chain fatty acid enantiomers.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate) suitable for both chromatographic separation and electrospray ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor ions corresponding to the [M+H]⁺ or [M-H]⁻ of the analytes are selected and fragmented to produce specific product ions for quantification.
-
-
Quantification:
-
Stable isotope-labeled internal standards of (R)- and (S)-3-hydroxyacyl-CoAs should be used for accurate quantification.
-
Figure 2. General experimental workflow for the comparative analysis of 3-hydroxymontanoyl-CoA stereoisomers.
Conclusion
The metabolism of (R)- and (S)-3-hydroxymontanoyl-CoA is dictated by the stereospecificity of the peroxisomal β-oxidation enzymes. The (S)-isomer is a direct substrate for the L-bifunctional protein, while the (R)-isomer is processed by the D-bifunctional protein. The presence of 3-hydroxyacyl-CoA epimerase allows for the interconversion of these isomers, ensuring that both can be channeled into the β-oxidation pathway. A thorough understanding of these distinct metabolic routes is crucial for researchers in lipid metabolism and for professionals involved in the development of drugs targeting fatty acid oxidation pathways, particularly in the context of peroxisomal disorders. The application of advanced analytical techniques such as chiral chromatography coupled with mass spectrometry is essential for the accurate characterization and quantification of these very-long-chain fatty acid metabolites in biological systems.
References
- 1. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3-hydroxyacyl-CoA epimerase activity of rat liver peroxisomes is due to the combined actions of two enoyl-CoA hydratases: a revision of the epimerase-dependent pathway of unsaturated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (R)-3-hydroxymontanoyl-CoA as a Novel Long-Chain-Length PHA Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel precursors for Polyhydroxyalkanoate (PHA) biosynthesis is crucial for expanding the diversity of these biodegradable polymers and tailoring their properties for specific applications, including in the pharmaceutical and medical fields. This guide provides a framework for validating the potential of (R)-3-hydroxymontanoyl-CoA, a very-long-chain (C28) hydroxyacyl-CoA, as a precursor for PHA synthesis. Due to the novelty of this specific precursor, this document outlines a comparative experimental approach against established long-chain-length (lcl) PHA precursors.
Performance Comparison with Alternative Precursors
Currently, no direct experimental data exists for the incorporation of this compound into PHAs. The following tables are presented as templates for the data that should be collected during the validation process. Data for alternative long-chain fatty acid precursors, which are known to generate various (R)-3-hydroxyacyl-CoA monomers via the β-oxidation pathway, are included for comparative purposes.
Table 1: Comparison of PHA Production Yields
| Precursor Substrate | Microbial Strain | PHA Yield (% of Cell Dry Weight) | Monomer Incorporation Rate of C28 Monomer (mol%) |
| Montanic Acid (C28) | Pseudomonas putida KT2440 (or other suitable strain) | Experimental Data | Experimental Data |
| Oleic Acid (C18:1) | Pseudomonas putida KT2440 | ~60-70% | N/A |
| Hexadecanoic Acid (C16) | Pseudomonas putida KT2440 | Comparable to Oleic Acid | N/A |
| Dodecanoic Acid (C12) | Pseudomonas putida KT2440 | Comparable to Oleic Acid | N/A |
Table 2: Monomer Composition of Produced lcl-PHA
| Precursor Substrate | Microbial Strain | Monomer Composition (mol%) |
| Montanic Acid (C28) | Pseudomonas putida KT2440 | Experimental Data (e.g., 3-hydroxymontanoyl, 3-hydroxyhexacosanoyl, etc.) |
| Oleic Acid (C18:1) | Pseudomonas putida KT2440 | 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecenoate, 3-hydroxytetradecenoate |
| Hexadecanoic Acid (C16) | Pseudomonas putida KT2440 | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate, 3-hydroxytetradecanoate |
Table 3: Physicochemical Properties of Produced lcl-PHA
| Property | PHA from Montanic Acid | PHA from Oleic Acid | PHA from Hexadecanoic Acid |
| Molecular Weight (Mw) | Experimental Data | 100,000 - 300,000 Da | 100,000 - 300,000 Da |
| Polydispersity Index (PDI) | Experimental Data | 2.0 - 3.0 | 2.0 - 3.0 |
| Glass Transition Temp. (Tg) | Experimental Data | ~ -40 to -25 °C | ~ -40 to -25 °C |
| Melting Temperature (Tm) | Experimental Data | Amorphous or low Tm | Amorphous or low Tm |
Experimental Protocols
To validate this compound as a PHA precursor, a series of experiments are required. The following protocols are based on established methods for PHA research.
Cultivation of PHA-Producing Bacteria
-
Strain Selection: Pseudomonas putida KT2440 is a well-characterized strain known for its ability to produce medium and long-chain-length PHAs from fatty acids.
-
Culture Medium: A two-stage cultivation process is recommended.
-
Growth Stage: A nutrient-rich medium (e.g., Luria-Bertani broth) to achieve high cell density.
-
PHA Accumulation Stage: A nitrogen-limited mineral salt medium with the precursor carbon source (e.g., montanic acid) to induce PHA synthesis.
-
-
Cultivation Conditions:
-
Temperature: 30°C
-
pH: 7.0
-
Agitation: 200 rpm
-
Carbon Source Concentration: 10 g/L of the fatty acid precursor.
-
PHA Extraction and Quantification
-
Cell Harvesting: Centrifuge the culture and wash the cell pellet with distilled water.
-
Lyophilization: Freeze-dry the cell pellet to determine the cell dry weight (CDW).
-
Extraction: Extract PHA from the lyophilized cells using a suitable solvent like chloroform (B151607) in a Soxhlet apparatus for 24 hours.
-
Precipitation: Precipitate the extracted PHA by adding it to a non-solvent such as cold methanol (B129727) or ethanol.
-
Purification: Wash the precipitated PHA with methanol and dry it under vacuum.
-
Quantification: The PHA yield is calculated as the percentage of the dry weight of the purified polymer to the cell dry weight.
Monomer Composition Analysis by GC-MS
-
Methanolysis: Subject approximately 10 mg of the dried polymer to methanolysis. This involves heating the sample at 100°C for 140 minutes in a mixture of chloroform and 15% (v/v) sulfuric acid in methanol.[1]
-
Extraction: After cooling, add water to the mixture and vortex. The 3-hydroxyacyl methyl esters will be in the organic (chloroform) phase.
-
GC-MS Analysis: Analyze the organic phase using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Temperature Program: An appropriate temperature gradient to separate the long-chain methyl esters.
-
Mass Spectrometry: Operate in scan mode to identify the fragments of the different 3-hydroxyacyl methyl esters. Identification is based on the mass spectra and retention times compared to standards (if available) or by interpretation of the fragmentation patterns.
-
Structural Characterization by NMR
-
Sample Preparation: Dissolve the purified PHA in a suitable deuterated solvent, such as deuterochloroform (CDCl₃).
-
¹H NMR Spectroscopy: Obtain the proton NMR spectrum. The characteristic signals for PHA monomers include:
-
A doublet corresponding to the methyl protons of the side chain.
-
A multiplet corresponding to the methylene (B1212753) protons of the side chain.
-
A multiplet corresponding to the methine proton at the 3-position.
-
A doublet of doublets corresponding to the methylene protons at the 2-position.
-
-
¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to confirm the structure and identify the different carbon environments in the polymer.
Visualizing the Metabolic and Experimental Workflow
The following diagrams illustrate the proposed metabolic pathway for the conversion of montanic acid to its corresponding PHA monomer and the experimental workflow for its validation.
References
A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases for Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) for very-long-chain fatty acids (VLCFAs), supported by experimental data from the scientific literature. Understanding the nuances of substrate preference among these enzymes is critical for research into fatty acid oxidation disorders and for the development of targeted therapeutic interventions.
Introduction to Acyl-CoA Dehydrogenases and VLCFA Metabolism
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step of fatty acid β-oxidation.[1][2] These enzymes exhibit distinct but sometimes overlapping specificities for fatty acyl-CoAs of different chain lengths.[3] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbons, are metabolized by a specific set of ACADs. The primary enzyme responsible for the dehydrogenation of VLCFAs is very-long-chain acyl-CoA dehydrogenase (VLCAD).[4] However, other ACADs, such as ACAD9 and ACAD11, also exhibit activity towards longer-chain fatty acids, creating a complex interplay in mitochondrial fatty acid metabolism.[5][6] Deficiencies in these enzymes can lead to severe metabolic disorders.[2]
Comparative Analysis of Substrate Specificity
The substrate specificity of ACADs is typically determined by measuring their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), or by comparing their specific or relative activities with a range of acyl-CoA substrates of varying chain lengths. While a comprehensive dataset with uniform experimental conditions for all relevant ACADs is not available in a single study, this guide synthesizes available data to provide a comparative overview.
Quantitative Data on Substrate Specificity of ACADs for VLCFAs
The following table summarizes the known substrate specificities of human VLCAD, ACAD9, and ACAD11 for various long-chain and very-long-chain fatty acyl-CoAs. The data is compiled from multiple sources and presented as specific or relative activities.
| Substrate (Acyl-CoA) | VLCAD | ACAD9 | ACAD11 |
| C16:0-CoA (Palmitoyl-CoA) | 13 U/mg (100%)[7] | 1.2 U/mg (100%)[7] | ~40% of optimal[6] |
| C18:0-CoA (Stearoyl-CoA) | High activity[7] | High activity[7] | ~60% of optimal[6] |
| C20:0-CoA (Arachidoyl-CoA) | Active[4] | Active[6] | ~80% of optimal[6] |
| C22:0-CoA (Behenoyl-CoA) | Active[4] | Active[6] | Optimal activity (100%)[6][8] |
| C24:0-CoA (Lignoceroyl-CoA) | Active[4] | Active[6] | ~80% of optimal[6] |
| C26:0-CoA (Cerotoyl-CoA) | Low to no activity | Active[6] | ~40% of optimal[6] |
| Unsaturated LCFAs (e.g., C16:1, C18:1) | High activity[7] | High activity[7] | Data not available |
Note: Specific activity is expressed in Units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute. Relative activities are presented as a percentage of the activity with the optimal substrate for that enzyme.
Key Observations:
-
VLCAD exhibits the highest specific activity towards C16:0-CoA among the compared enzymes and is active on a range of long-chain acyl-CoAs up to C24.[4][7]
-
ACAD9 demonstrates a broad substrate specificity for long-chain acyl-CoAs and can act on substrates up to C26-CoA.[6][9] However, its specific activity with C16:0-CoA is significantly lower than that of VLCAD.[7]
-
ACAD11 shows a preference for longer-chain VLCFAs, with optimal activity observed with C22:0-CoA.[6][8] This suggests a specialized role in the metabolism of very-long-chain fatty acids that are beyond the optimal range for VLCAD.
Experimental Protocols
The determination of ACAD substrate specificity relies on robust enzymatic assays. The two most common methods cited in the literature are the electron transfer flavoprotein (ETF) fluorescence reduction assay and the ferricenium assay.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity.[10]
Principle: This anaerobic assay measures the decrease in the intrinsic fluorescence of ETF as it accepts electrons from the reduced FAD cofactor of an active ACAD. The rate of fluorescence decrease is directly proportional to the ACAD activity.[9][10]
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.6) contains the purified ACAD enzyme and purified ETF.
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of the reduced ETF by molecular oxygen. This is typically achieved by purging the reaction cuvette with argon or nitrogen gas.[10]
-
Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.
-
Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of around 380 nm and an emission wavelength of around 495 nm.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve. Kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Ferricenium Assay
This spectrophotometric assay provides a more convenient alternative to the ETF reduction assay as it can be performed aerobically.[11]
Principle: This assay uses an artificial electron acceptor, ferricenium hexafluorophosphate, which directly oxidizes the reduced ACAD. The reduction of the ferricenium ion to the ferrous ion is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm).[11][12]
Methodology:
-
Reaction Mixture Preparation: The reaction mixture contains the ACAD enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.6) and ferricenium hexafluorophosphate.
-
Initiation of Reaction: The reaction is started by the addition of the acyl-CoA substrate.
-
Spectrophotometric Measurement: The decrease in absorbance at 300 nm is recorded over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the initial linear slope of the absorbance change. Similar to the ETF assay, kinetic constants can be derived by varying the substrate concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general enzymatic reaction of ACADs and a typical experimental workflow for determining their substrate specificity.
Caption: General reaction catalyzed by Acyl-CoA Dehydrogenases.
Caption: Experimental workflow for ACAD substrate specificity.
Conclusion
The substrate specificity of acyl-CoA dehydrogenases for very-long-chain fatty acids is a complex and vital area of study. While VLCAD is the primary enzyme for the oxidation of C14 to C24 fatty acids, ACAD9 and ACAD11 also play significant, and in some cases, specialized roles in the metabolism of these longer-chain substrates. The overlapping specificities suggest a coordinated system for mitochondrial fatty acid oxidation. For researchers and drug development professionals, a thorough understanding of these enzymatic properties, supported by robust experimental data, is essential for elucidating disease mechanisms and designing effective therapeutic strategies for fatty acid oxidation disorders. Further research is warranted to obtain a complete kinetic profile of all relevant ACADs under standardized conditions to allow for more direct and precise comparisons.
References
- 1. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new genetic disorder in mitochondrial fatty acid beta-oxidation: ACAD9 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Genetic Disorder in Mitochondrial Fatty Acid β-Oxidation: ACAD9 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Complex I assembly function and fatty acid oxidation enzyme activity of ACAD9 both contribute to disease severity in ACAD9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to the Functional Differences Between Short-Chain and Very-Long-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional distinctions between short-chain and very-long-chain 3-hydroxyacyl-CoAs. These molecules are critical intermediates in fatty acid metabolism, and understanding their unique roles is essential for research in metabolic diseases, neurodegenerative disorders, and cancer. This document summarizes key differences in their metabolic pathways, enzymatic specificities, and cellular signaling functions, supported by experimental data and detailed protocols.
Core Functional Differences: An Overview
Short-chain and very-long-chain 3-hydroxyacyl-CoAs are intermediates in the beta-oxidation of fatty acids. However, their metabolism and functions are segregated within the cell, primarily due to the differing chain lengths of the fatty acids from which they are derived.
Short-chain 3-hydroxyacyl-CoAs , typically derived from fatty acids with four to six carbon atoms, are exclusively metabolized within the mitochondria . This process is a cornerstone of cellular energy production, directly feeding into the citric acid cycle and oxidative phosphorylation.
In contrast, very-long-chain 3-hydroxyacyl-CoAs , originating from fatty acids with 22 or more carbons, undergo their initial beta-oxidation cycles within peroxisomes . This pathway is crucial for the breakdown of these long fatty acids that cannot be directly handled by mitochondria. The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.
Comparative Data on Enzyme Kinetics
The substrate specificity of the dehydrogenases that act upon short-chain and long-chain 3-hydroxyacyl-CoAs is a key determinant of their distinct metabolic fates. The following table summarizes the kinetic parameters of mitochondrial L-3-hydroxyacyl-CoA dehydrogenase for substrates of varying chain lengths.
| Substrate (3-Hydroxyacyl-CoA) | Carbon Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | 4 | 5.5 | 11.2 |
| 3-Hydroxyhexanoyl-CoA | 6 | 1.8 | 18.5 |
| 3-Hydroxyoctanoyl-CoA | 8 | 1.1 | 21.3 |
| 3-Hydroxydecanoyl-CoA | 10 | 0.9 | 23.8 |
| 3-Hydroxydodecanoyl-CoA | 12 | 1.0 | 20.4 |
| 3-Hydroxytetradecanoyl-CoA | 14 | 1.2 | 16.7 |
| 3-Hydroxyhexadecanoyl-CoA | 16 | 1.5 | 13.1 |
Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.
Metabolic Pathways and Cellular Localization
The distinct metabolic pathways for short-chain and very-long-chain 3-hydroxyacyl-CoAs are localized to different cellular organelles, as depicted in the following diagrams.
Caption: Mitochondrial Beta-Oxidation of Short-Chain Fatty Acids.
Caption: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids.
Roles in Cellular Signaling
Beyond their metabolic roles, acyl-CoAs of varying chain lengths are emerging as important signaling molecules. Long-chain acyl-CoA esters have been shown to regulate the activity of various enzymes and transcription factors, thereby influencing gene expression and cellular processes.
Caption: Signaling Roles of Long-Chain Acyl-CoAs.
While the signaling roles of very-long-chain 3-hydroxyacyl-CoAs are less well-defined, their accumulation in certain metabolic disorders suggests they may also possess signaling functions, potentially contributing to the pathophysiology of these diseases.
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from the method described by He et al. (1989) and is suitable for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths.
Principle:
The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm. The reaction is coupled to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM NAD+
-
1 mM 3-hydroxyacyl-CoA substrate (of desired chain length)
-
0.2 mM Coenzyme A
-
10 units/mL 3-ketoacyl-CoA thiolase
-
Enzyme preparation (e.g., mitochondrial extract)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, Coenzyme A, and 3-ketoacyl-CoA thiolase in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance change over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Caption: Workflow for Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase.
Conclusion
The functional differences between short-chain and very-long-chain 3-hydroxyacyl-CoAs are profound, stemming from their distinct metabolic pathways, enzymatic specificities, and cellular localizations. While short-chain variants are central to mitochondrial energy production, their very-long-chain counterparts are initially processed in peroxisomes, highlighting a key compartmentalization of fatty acid metabolism. The emerging roles of these molecules in cellular signaling further underscore the complexity of their biological functions. The provided experimental protocols offer a starting point for researchers to further investigate these critical metabolic intermediates. Future research, particularly in elucidating the kinetic properties of peroxisomal enzymes and the specific signaling pathways involving very-long-chain 3-hydroxyacyl-CoAs, will be crucial for a complete understanding of their roles in health and disease.
Comparative Guide to Biomarkers for Very-Long-Chain Fatty Acid Metabolism
This guide provides a comprehensive comparison of key biomarkers used in the research and clinical management of disorders related to very-long-chain fatty acid (VLCFA) metabolism. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols.
Disorders of VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), are serious genetic conditions caused by defects in peroxisomal function.[1][2] These defects lead to the accumulation of VLCFAs (>C22) in bodily fluids and tissues, resulting in severe pathologies affecting the nervous system, adrenal glands, and other organs.[3][4] The validation and use of sensitive and specific biomarkers are crucial for early diagnosis, predicting disease progression, and monitoring therapeutic efficacy.[5]
Comparison of Primary Biomarkers
The two primary biomarkers for diagnosing and monitoring VLCFA disorders are the VLCFAs themselves (particularly hexacosanoic acid, C26:0) and C26:0-lysophosphatidylcholine (C26:0-lysoPC). While both are direct consequences of the underlying metabolic defect, they have distinct advantages and limitations depending on the application.
| Feature | Very-Long-Chain Fatty Acids (VLCFAs) | C26:0-Lysophosphatidylcholine (C26:0-lysoPC) |
| Primary Analytes | C26:0, C24:0, and the ratios C26:0/C22:0 and C24:0/C22:0.[1][6] | C26:0-lysophosphatidylcholine.[7] |
| Associated Disorders | X-linked adrenoleukodystrophy (X-ALD), Zellweger spectrum disorders (ZSD), D-bifunctional protein deficiency (DBP).[1][8] | Primarily X-ALD, but also elevated in other peroxisomal biogenesis disorders.[9][10] |
| Common Sample Types | Plasma, serum, fibroblasts.[1][3] | Dried blood spots (DBS), plasma.[3][7] |
| Primary Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS).[11] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9] |
| Key Advantages | Established as a foundational diagnostic marker; ratios (e.g., C26:0/C22:0) help normalize for sample variation.[6] | Superior diagnostic sensitivity, especially for newborn screening and identifying female ALD carriers who may have normal plasma VLCFA levels.[3][12] Well-suited for high-throughput analysis from dried blood spots.[7] |
| Limitations | Lower sensitivity in 10-15% of female ALD carriers.[12] The analytical process involving derivatization can be time-consuming.[11] | While a sensitive diagnostic marker, its utility for predicting the specific clinical course or severity of ALD is still under investigation.[3][13] |
| Clinical Utility | Diagnosis: Gold standard for confirming suspected cases of peroxisomal disorders.[1] Prognosis: Elevated C26:0 levels have been shown to correlate with disease severity and survival time in peroxisomal disorders.[1][14] | Newborn Screening: The biomarker of choice for X-ALD newborn screening programs due to high sensitivity and amenability to DBS analysis.[7][10] Diagnosis: Outperforms VLCFA analysis as a diagnostic biomarker, particularly for female carriers.[12] |
Performance of Analytical Methods
The choice of analytical method is critical for reliable biomarker quantification. The following table summarizes typical performance data for the primary biomarkers.
| Biomarker | Method | Sample Type | Control Group Concentration (Typical) | Affected Group Concentration (Typical) | Key Finding |
| VLCFA Ratios | GC-MS | Plasma | C26:0/C22:0 ratio: < 0.02 | C26:0/C22:0 ratio: Significantly elevated (e.g., 0.65±0.18 in severe ZS).[1] | This ratio is a robust diagnostic marker for peroxisomal disorders.[6] |
| C26:0 | GC-MS | Plasma | Varies by lab, but significantly lower than in patients. | 5.20±1.78 mg/mL in severe Zellweger Syndrome.[1] | Concentration of C26:0 is the best predictor of disease severity and survival time.[14] |
| C26:0-lysoPC | LC-MS/MS | Dried Blood Spots | 0.09±0.03 µmol/L whole blood.[9] | 1.13±0.67 µmol/L whole blood in newborns with peroxisomal disorders.[9] | Demonstrates a clear and significant separation between control and affected populations, making it ideal for screening.[9] |
| C26:0-lysoPC | LC-MS/MS | Dried Blood Spots | N/A | Sensitivity: 100%; Specificity: 78.33% for first-tier screening.[15] | High sensitivity makes it an excellent screening tool, though positive screens require confirmatory testing.[15] |
Visualizing VLCFA Metabolism and Biomarker Analysis
VLCFA Metabolic Pathway
Very-long-chain fatty acids are synthesized in the endoplasmic reticulum and are exclusively broken down via β-oxidation within peroxisomes. In X-linked adrenoleukodystrophy, a mutation in the ABCD1 gene leads to a defective ABCD1 protein, which is responsible for transporting VLCFA-CoA into the peroxisome. This transport failure causes VLCFAs to accumulate in cells.[3]
Experimental Workflow for Biomarker Validation
The validation of VLCFA and C26:0-lysoPC as biomarkers relies on robust and distinct analytical workflows. GC-MS for VLCFAs requires a chemical derivatization step, whereas LC-MS/MS for C26:0-lysoPC allows for more direct analysis.
References
- 1. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 13. Prognostication and Biomarker Potential of C26:0 Lysophosphatidylcholine in Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Specificity in Fatty Acid Metabolism: Cross-Reactivity of Anti-3-Hydroxyacyl-CoA Antibodies
For researchers in metabolic diseases and drug development, the precise detection of specific metabolites is paramount. 3-Hydroxyacyl-CoAs are critical intermediates in fatty acid beta-oxidation, and antibodies targeting these molecules are invaluable tools. However, the structural similarity among different 3-hydroxyacyl-CoAs, varying only by the length of their acyl chain, presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against 3-hydroxybutyryl-CoA with other 3-hydroxyacyl-CoAs of varying chain lengths.
Data Summary: Cross-Reactivity Profile
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody (mAb-HBCoA) raised against 3-hydroxybutyryl-CoA. The data was generated using a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage of the IC50 (half-maximal inhibitory concentration) of the competing 3-hydroxyacyl-CoA relative to the IC50 of 3-hydroxybutyryl-CoA.
| 3-Hydroxyacyl-CoA Derivative | Acyl Chain Length | IC50 (nM) | Relative Cross-Reactivity (%) |
| 3-Hydroxybutyryl-CoA | C4 | 50 | 100% |
| 3-Hydroxyhexanoyl-CoA | C6 | 150 | 33.3% |
| 3-Hydroxyoctanoyl-CoA | C8 | 400 | 12.5% |
| 3-Hydroxydecanoyl-CoA | C10 | 950 | 5.3% |
| 3-Hydroxydodecanoyl-CoA | C12 | 2100 | 2.4% |
| 3-Hydroxytetradecanoyl-CoA | C14 | > 5000 | < 1% |
| 3-Hydroxypalmitoyl-CoA | C16 | > 10000 | < 0.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential cross-reactivity trends.
Experimental Protocols
A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules like 3-hydroxyacyl-CoAs.
1. Preparation of 3-Hydroxyacyl-CoA-Protein Conjugate for Plate Coating:
-
Principle: As small molecules, 3-hydroxyacyl-CoAs are not efficiently immobilized on ELISA plates. Therefore, they are first conjugated to a carrier protein, such as bovine serum albumin (BSA).
-
Procedure:
-
Activate the carboxyl group of the 3-hydroxyacyl-CoA using a carbodiimide (B86325) crosslinker, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the activated 3-hydroxyacyl-CoA to a solution of BSA in a reaction buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove unconjugated 3-hydroxyacyl-CoA by dialysis or gel filtration.
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
2. Competitive ELISA Protocol:
-
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-3-hydroxyacyl-CoA monoclonal antibody
-
Various 3-hydroxyacyl-CoA standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
-
Procedure:
-
Coat the wells of a 96-well plate with the 3-hydroxybutyryl-CoA-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-3-hydroxybutyryl-CoA antibody with varying concentrations of the competing 3-hydroxyacyl-CoAs (including 3-hydroxybutyryl-CoA as the reference) for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the concentration of each competing 3-hydroxyacyl-CoA. The IC50 value is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of 3-hydroxybutyryl-CoA / IC50 of competing 3-hydroxyacyl-CoA) * 100.
-
Visualizations
Below are diagrams illustrating the fatty acid beta-oxidation pathway and the experimental workflow for the competitive ELISA.
Caption: The mitochondrial fatty acid beta-oxidation spiral.
Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.
Validating Metabolic Models of Very-Long-Chain Fatty Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate modeling of very-long-chain fatty acid (VLCFA) synthesis is crucial for understanding numerous physiological and pathological processes, and for developing novel therapeutic strategies. Validating these intricate metabolic models against experimental data is a critical step to ensure their predictive power. This guide provides an objective comparison of prevalent methodologies for validating VLCFA synthesis models, supported by experimental approaches and data presentation formats.
Core Validation Methodologies: A Head-to-Head Comparison
Two powerful and widely used approaches for analyzing and validating metabolic models are Flux Balance Analysis (FBA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA). While both aim to elucidate the rates (fluxes) of metabolic reactions, they differ fundamentally in their approach and the type of experimental data they rely on.
Flux Balance Analysis (FBA) is a computational method that predicts metabolic flux distributions at a steady state using a genome-scale metabolic model (GSMM). It relies on the principle of optimizing a specific cellular objective, such as biomass production.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is an experimental technique that quantifies metabolic fluxes by tracing the path of ¹³C-labeled substrates through the metabolic network. It provides a more direct and detailed measurement of intracellular fluxes compared to FBA.
The following table summarizes the key differences and applications of these two methodologies in the context of validating a VLCFA synthesis model.
| Feature | Flux Balance Analysis (FBA) with GSMM | ¹³C-Metabolic Flux Analysis (¹³C-MFA) |
| Principle | In silico prediction based on stoichiometric constraints and an objective function (e.g., maximization of biomass). | Experimental quantification by tracing ¹³C isotope labeling patterns in metabolites. |
| Data Input | Genome-scale metabolic reconstruction, defined media composition, and measured substrate uptake and product secretion rates. | ¹³C-labeled substrate, mass spectrometry or NMR data of labeled metabolites (amino acids, fatty acids). |
| Output | Predicted distribution of metabolic fluxes throughout the entire network. | Absolute or relative flux values for central metabolic pathways with high resolution. |
| Resolution | Genome-scale, but may provide a range of possible flux values for many reactions. | High resolution for central carbon metabolism, but can be targeted to specific pathways like fatty acid synthesis. |
| Experimental Cost | Lower, primarily computational with basic physiological data required. | Higher, requires expensive ¹³C-labeled substrates and sophisticated analytical instrumentation. |
| Validation Approach | Comparison of predicted growth phenotypes, gene essentiality, and product yields with experimental data. | Direct comparison of measured fluxes with model predictions. Goodness-of-fit statistics (e.g., Chi-squared test) are used. |
Quantitative Data Presentation: A Case Study in Yarrowia lipolytica
The oleaginous yeast Yarrowia lipolytica is a well-established model organism for studying lipid metabolism, including VLCFA synthesis. Genome-scale metabolic models of Y. lipolytica have been developed and validated, providing a practical example of how to present comparative data.
Below is a mock table illustrating how experimental data from a metabolically engineered Y. lipolytica strain could be used to validate predictions from an FBA model. In this hypothetical scenario, the model was used to predict the impact of overexpressing a key enzyme in the VLCFA elongation pathway.
| Strain | Genotype | Predicted Lipid Content (% DCW) | Experimental Lipid Content (% DCW)[1] | Predicted VLCFA (C20+) Profile (% of total FAs) | Experimental VLCFA (C20+) Profile (% of total FAs) |
| Wild Type | Control | 25 | 28 ± 3 | 2.5 | 2.8 ± 0.5 |
| Engineered | Overexpression of ELO3 | 35 | 42 ± 4 | 8.0 | 7.5 ± 0.8 |
DCW: Dry Cell Weight; FAs: Fatty Acids. Data is hypothetical, based on trends observed in cited literature.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for generating high-quality data for model validation.
Protocol 1: Validation of an FBA Model via Gene Overexpression and Lipid Profiling
This protocol outlines the steps to validate the predictions of an FBA model for increased VLCFA production in Yarrowia lipolytica.
1. Strain Construction:
- Identify the target gene for overexpression (e.g., a VLCFA-specific elongase) based on in silico predictions from the FBA model.
- Clone the target gene into an appropriate expression vector for Y. lipolytica.
- Transform the expression vector into the wild-type Y. lipolytica strain.
- Verify successful transformation and gene expression via PCR and RT-qPCR.
2. Cultivation and Lipid Accumulation:
- Cultivate both the wild-type and engineered strains in a defined medium under conditions that promote lipid accumulation (e.g., nitrogen limitation).
- Monitor cell growth (optical density) and substrate consumption over time.
- Harvest cells during the stationary phase.
3. Lipid Extraction and Quantification:
- Lyophilize the harvested cell pellets to determine the dry cell weight.
- Extract total lipids from a known amount of lyophilized cells using a chloroform/methanol solvent system.
- Quantify the total lipid content gravimetrically.
4. Fatty Acid Profile Analysis (GC-MS):
- Transesterify the extracted lipids to fatty acid methyl esters (FAMEs).
- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different fatty acid species, including VLCFAs.
- Calculate the percentage of each fatty acid relative to the total fatty acid content.
5. Data Comparison:
- Compare the experimentally determined total lipid content and VLCFA profile of the wild-type and engineered strains with the predictions from the FBA model.
Protocol 2: ¹³C-Metabolic Flux Analysis of VLCFA Synthesis
This protocol provides a general framework for conducting a ¹³C-MFA experiment to quantify fluxes in the VLCFA synthesis pathway.
1. Isotope Labeling:
- Culture the cells in a chemically defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]acetate).
- Allow the cells to reach a metabolic and isotopic steady state.
2. Metabolite Extraction:
- Rapidly quench the metabolism and harvest the cells.
- Extract intracellular metabolites and hydrolyze cell biomass to release proteinogenic amino acids and fatty acids from lipids.
3. Derivatization and GC-MS Analysis:
- Derivatize the amino acids and fatty acids to make them volatile for GC-MS analysis.
- Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.
4. Flux Calculation:
- Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates to a metabolic model of the VLCFA synthesis pathway.
- The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
5. Model Validation:
- Perform a goodness-of-fit analysis (e.g., Chi-squared test) to assess how well the model simulation matches the experimental data.
- Compare the calculated fluxes with the predictions of the FBA model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and the logical flow of experimental procedures.
Caption: Simplified pathway of very-long-chain fatty acid (VLCFA) synthesis.
Caption: Workflow for validating an FBA model prediction with experimental data.
Caption: Experimental and computational workflow for ¹³C-Metabolic Flux Analysis.
References
A Comparative Transcriptomic Guide to Bacterial (R)-3-Hydroxyacyl-CoA Production for Polyhydroxyalkanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of two key bacterial species known for their production of polyhydroxyalkanoates (PHAs), polymers of significant interest for biodegradable plastics and biomedical applications. The synthesis of PHAs relies on the availability of (R)-3-hydroxyacyl-CoA monomers, including the medium-chain-length (R)-3-hydroxymontanoyl-CoA. Here, we delve into the genetic and metabolic wiring of a model medium-chain-length PHA (mcl-PHA) producer, Pseudomonas putida, and a well-studied short-chain-length PHA (scl-PHA) producer, Cupriavidus necator, under conditions favoring PHA accumulation. This comparison, based on available transcriptomic studies, highlights the distinct strategies these bacteria employ to channel carbon towards PHA synthesis.
Comparative Analysis of Gene Expression
Pseudomonas putida is a prominent producer of mcl-PHAs, which are formed from (R)-3-hydroxyacyl-CoA monomers with 6 to 14 carbon atoms. In contrast, Cupriavidus necator is a model organism for the production of scl-PHAs, primarily poly(3-hydroxybutyrate) (PHB), derived from the 4-carbon monomer (R)-3-hydroxybutyryl-CoA. The transcriptomic responses of these bacteria to nutrient limitation reveal both convergent and divergent strategies for PHA production.
Table 1: Comparison of Key Gene Expression Changes in P. putida and C. necator during PHA Accumulation
| Gene/Pathway Category | Pseudomonas putida (mcl-PHA Producer) | Cupriavidus necator (scl-PHA Producer) | Key Differences |
| PHA Synthesis Core Genes | Upregulation of phaC1, phaC2 (PHA synthases), and phaZ (depolymerase). The pha gene cluster, including phaI and phaF (phasins), also shows increased expression. | Strong upregulation of the phbCAB operon, encoding β-ketothiolase (phbA), acetoacetyl-CoA reductase (phbB), and PHA synthase (phbC). | P. putida utilizes two distinct PHA synthases for mcl-PHA polymerization, while C. necator relies on a single operon for PHB synthesis. |
| Precursor Supply from Fatty Acid β-Oxidation | Significant upregulation of genes involved in the β-oxidation pathway, providing a direct route for converting fatty acids into (R)-3-hydroxyacyl-CoA precursors. | While the β-oxidation pathway is active, its primary role is energy generation. Precursors for PHB are mainly derived from central carbon metabolism. | P. putida heavily relies on β-oxidation for mcl-PHA monomer supply. C. necator primarily uses the condensation of acetyl-CoA. |
| (R)-3-Hydroxyacyl-CoA Provision | Upregulation of (R)-specific enoyl-CoA hydratase (phaJ) and 3-hydroxyacyl-ACP:CoA transacylase (phaG), which are crucial for converting intermediates from fatty acid metabolism into PHA precursors. | The key enzyme for providing the (R)-stereoisomer is the NADPH-dependent acetoacetyl-CoA reductase (phbB). | The enzymatic machinery for generating the (R)-3-hydroxyacyl-CoA monomers is distinct, reflecting the different primary carbon sources for PHA. |
| Central Carbon Metabolism | Genes for the Entner-Doudoroff pathway and the pentose (B10789219) phosphate (B84403) pathway are generally upregulated to provide precursors and reducing power (NADPH). | Upregulation of glycolysis and the pentose phosphate pathway to generate acetyl-CoA and NADPH. | Both organisms adjust their central metabolism to increase the flux towards PHA precursors and to supply necessary reducing equivalents. |
| Nitrogen Metabolism and Stress Response | Downregulation of genes related to nitrogen assimilation and growth. Upregulation of genes associated with the stringent response and general stress response. | Downregulation of nitrogen uptake and assimilation pathways. Upregulation of stress-related sigma factors and chaperones. | Both bacteria exhibit a typical response to nitrogen limitation, redirecting resources from growth to storage polymer synthesis. |
Signaling Pathways and Experimental Workflows
The regulation of PHA synthesis is complex and involves multiple layers of control. Below are diagrams illustrating a generalized signaling pathway for PHA production under nutrient limitation and a typical experimental workflow for comparative transcriptomics.
Safety Operating Guide
Navigating the Disposal of (R)-3-hydroxymontanoyl-CoA: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of (R)-3-hydroxymontanoyl-CoA is critical for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide offers a comprehensive disposal procedure based on the chemical properties of long-chain acyl-CoA thioesters.
This compound is a complex biomolecule utilized in specialized research and development. Due to its specific nature, readily available disposal protocols are scarce. However, by examining its structural components—a long-chain fatty acid, a hydroxyl group, and a thioester linkage to coenzyme A—a safe and effective disposal strategy can be inferred. The primary recommended method of disposal is chemical degradation through hydrolysis, which breaks the molecule down into its less reactive components.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood.
| Personal Protective Equipment (PPE) |
| Safety Goggles |
| Chemical-Resistant Gloves (Nitrile or Neoprene) |
| Laboratory Coat |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical hydrolysis to break the thioester bond, followed by neutralization and disposal in accordance with local regulations.
Experimental Protocol: Chemical Hydrolysis of this compound
Objective: To safely degrade this compound into (R)-3-hydroxymontanoic acid and coenzyme A for proper disposal.
Materials:
-
Waste this compound solution or solid
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a labeled waste container that is compatible with aqueous alkaline and acidic solutions.
-
Alkaline Hydrolysis:
-
For solutions of this compound, slowly add 1 M sodium hydroxide solution while stirring. Monitor the pH and adjust to a range of 10-12.
-
For solid this compound, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before slowly adding it to the 1 M sodium hydroxide solution.
-
Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the thioester bond. Gentle heating (up to 50°C) can accelerate this process.
-
-
Neutralization:
-
After the hydrolysis period, slowly add 1 M hydrochloric acid to the solution while stirring to neutralize the excess sodium hydroxide.
-
Monitor the pH of the solution using pH indicator strips or a pH meter. Adjust the pH to a neutral range (6-8).
-
-
Disposal:
-
The resulting neutralized solution, containing (R)-3-hydroxymontanoic acid, coenzyme A, and salts, can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
-
If local regulations prohibit drain disposal of such materials, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Assessment of Hydrolysis Products
A crucial aspect of this disposal protocol is understanding the hazards associated with the degradation products:
-
(R)-3-hydroxymontanoic acid: As a long-chain fatty acid, it is expected to have low toxicity.
-
Coenzyme A: According to available safety data, Coenzyme A can cause skin and eye irritation.[1] The hydrolysis and neutralization process dilutes the coenzyme A, minimizing its irritant properties in the final waste stream.
By following this detailed procedure, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety and compliance within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
